Peramivir
Description
This compound is an antiviral agent developed by Biocryst Pharmaceuticals to treat influenza A/B. The development of this compound has been supported by the US Department of Health and Human Services as part of the government's effort to prepare for a flu pandemic. Being an influenza virus neuraminidase inhibitor, this compound works by preventing new viruses from emerging from infected cells. Due to the poor oral bioavailability, the oral formulation of the drug was previously abandoned by Johnson and Johnson Company. The injectable intravenous formulation of this compound was approved by the FDA in September 2017 for the treatment of acute uncomplicated influenza to pediatric patients 2 years and older who have been symptomatic for no more than two days.
This compound is a Neuraminidase Inhibitor. The mechanism of action of this compound is as a Neuraminidase Inhibitor.
This compound is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. This compound has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
This compound is a cyclopentane derivative with activity against influenza A and B viruses. This compound is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for influenza and viral disease and has 1 investigational indication.
See also: Amantadine (related); Acyclovir (related); Ganciclovir (related) ... View More ...
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQDFNLINLXZLB-CKIKVBCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904727 | |
| Record name | Peramivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330600-85-6, 229614-56-6, 229614-55-5 | |
| Record name | Peramivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330600-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Peramivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramivir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peramivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERAMIVIR, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PERAMIVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Peramivir's Mechanism of Action Against Influenza Neuraminidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Peramivir, a potent antiviral agent, against influenza neuraminidase. This compound is a transition-state analogue inhibitor that specifically targets the neuraminidase (NA) enzyme of influenza A and B viruses, a critical component in the viral life cycle.[1][2] By inhibiting this enzyme, this compound effectively halts the release of newly formed virus particles from infected host cells, thereby preventing the spread of infection.[3][4]
Molecular Interaction and Binding Kinetics
This compound is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[5] Its chemical structure, featuring a cyclopentane ring, a guanidino group, and a hydrophobic side chain, allows for high-affinity binding to the conserved active site of the neuraminidase enzyme. The active site is composed of highly conserved catalytic and framework residues.
The binding of this compound to the neuraminidase active site is characterized by a "slow-binding" phenotype. This is attributed to the formation of multiple strong interactions, including hydrogen bonds and electrostatic interactions, between the inhibitor and the enzyme. The guanidino group of this compound, in particular, forms stable interactions with negatively charged amino acid residues such as E119, D151, and E227 in a key binding pocket. This tight binding results in a slow dissociation rate, with a reported half-life of the enzyme-inhibitor complex exceeding 24 hours, which is significantly longer than that of other neuraminidase inhibitors like oseltamivir. This prolonged inhibition of the neuraminidase enzyme contributes to this compound's potent antiviral activity.
Crystal structure analysis of this compound in complex with influenza neuraminidase has provided a detailed view of its binding mode. For instance, the crystal structure of this compound with influenza A/H7N9 neuraminidase (PDB ID: 4MWV) and influenza B/Perth neuraminidase (PDB ID: 3K37) reveals the precise orientation of the inhibitor within the active site and the key amino acid residues involved in the interaction.
Diagram: this compound Interaction with Neuraminidase Active Site
Caption: Key interactions between this compound and neuraminidase active site residues.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values vary depending on the influenza virus strain and subtype.
| Influenza Virus | Neuraminidase Subtype | IC50 (nM) | Ki (nM) | Reference |
| A/Vietnam/1203/04 | H5N1 | 0.6 ± 0.2 | - | |
| B/Yamagata/16/88 (Wild Type) | B | - | 0.066 ± 0.002 | |
| B/Yamagata/16/88 (H273Y mutant) | B | - | 4.69 ± 0.44 | |
| A/Washington/01/2007 (Wild Type) | H3N2 | 0.05 - 0.14 | - |
Resistance to this compound
As with other antiviral drugs, the emergence of resistance is a concern. Resistance to this compound is primarily associated with specific amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the drug.
The most well-characterized mutation conferring resistance to this compound is H275Y (in N1 numbering, equivalent to H274Y in N2 numbering). This mutation significantly increases the IC50 of this compound. While the H275Y mutation also confers resistance to oseltamivir, it does not affect the activity of zanamivir. Other mutations, such as R292K, have also been shown to reduce susceptibility to this compound. In influenza B viruses, the H273Y mutation has been identified as conferring resistance to this compound.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay is a standard method for determining the inhibitory activity of compounds against influenza neuraminidase.
Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity (IC50).
Materials:
-
Influenza virus stock
-
This compound (or other neuraminidase inhibitors)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a standardized amount of influenza virus to each well containing the this compound dilutions.
-
Incubate the virus-inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Diagram: Neuraminidase Inhibition Assay Workflow
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Influenza Virus Life Cycle and this compound's Point of Intervention
The influenza virus life cycle involves several stages, from attachment and entry into the host cell to replication and release of new viral particles.
-
Attachment and Entry: The viral hemagglutinin (HA) protein binds to sialic acid receptors on the surface of the host cell, facilitating viral entry.
-
Replication: Inside the host cell, the virus replicates its genetic material and produces viral proteins.
-
Assembly and Budding: New viral particles are assembled and bud from the host cell membrane.
-
Release: The viral neuraminidase enzyme cleaves sialic acid residues from the host cell and newly formed virions, preventing viral aggregation and allowing the release of progeny viruses to infect other cells.
This compound acts at the final stage of the viral life cycle. By inhibiting neuraminidase, this compound prevents the cleavage of sialic acid, causing the newly formed virions to remain tethered to the host cell surface and to each other, thus limiting the spread of the infection.
Diagram: Influenza Life Cycle and this compound Inhibition
Caption: this compound inhibits the release of new influenza virions from the host cell.
This guide provides a comprehensive overview of the mechanism of action of this compound against influenza neuraminidase, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the field of antiviral drug development.
References
The Discovery and Synthesis of Peramivir (BCX-1812): A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Peramivir (BCX-1812) is a potent and selective inhibitor of the influenza virus neuraminidase, an essential enzyme for the replication and propagation of the virus.[1] Developed by BioCryst Pharmaceuticals through a structure-based drug design approach, this compound is the first intravenously administered neuraminidase inhibitor to be approved for the treatment of acute uncomplicated influenza.[1][2] Its unique cyclopentane structure and intravenous route of administration offer a valuable therapeutic alternative, particularly for patients who are unable to take oral or inhaled antivirals.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.
Discovery and Lead Optimization
The development of this compound is a prime example of structure-based drug design.[1] The process began with the goal of creating a potent neuraminidase inhibitor with a novel scaffold that would offer advantages over existing treatments.
The drug discovery workflow for this compound can be summarized as follows:
Researchers utilized the known crystal structure of influenza neuraminidase to design and synthesize novel cyclopentane-based inhibitors. This scaffold was chosen to explore new chemical space compared to the cyclohexene ring of oseltamivir. Structure-activity relationship (SAR) studies were conducted to optimize the substituents on the cyclopentane ring to maximize interactions with the active site of the neuraminidase enzyme. A key feature of this compound is its positively charged guanidinyl group, which forms strong interactions with conserved acidic residues in the enzyme's active site, contributing to its high potency.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been reported. A common and efficient approach starts from the readily available Vince lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. The following diagram illustrates a representative synthetic pathway.
Experimental Protocols:
Synthesis of this compound (Improved Route with 34% Overall Yield)
An improved synthetic route has been developed with a total yield of 34%. Key improvements include a catalytic 1,3-dipolar cycloaddition, the use of NaBH4-NiCl2 for reductive ring cleavage, and a greener guanylation method.
Step 1: 1,3-Dipolar Cycloaddition
In a key step, the nitrile oxide generated from 2-ethylbutanal oxime undergoes a 1,3-dipolar cycloaddition with a cyclopentane derivative. The use of activated sodium hypochlorite (10%) as an oxidizing agent provides the desired cycloadduct in 61-68% yield.
Step 2: Reductive Ring Cleavage of the Isoxazoline
The isoxazoline ring is reductively cleaved using a combination of sodium borohydride (NaBH4) and nickel(II) chloride (NiCl2). This method serves as a more cost-effective alternative to the use of platinum(IV) oxide (PtO2).
Step 3: Guanidinylation
The final step involves the incorporation of the guanidino group. An innovative and more environmentally friendly method utilizes chloroformamidine hydrochloride as the amidino reagent, which avoids the use of the highly toxic mercuric chloride (HgCl2).
Mechanism of Action
This compound functions by inhibiting the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected cells. It achieves this by cleaving sialic acid residues from the host cell's surface, to which the viral hemagglutinin is bound. By blocking the active site of neuraminidase, this compound prevents this cleavage, causing the newly synthesized viruses to aggregate at the cell surface and preventing their release and subsequent infection of other cells.
Quantitative Data
In Vitro Neuraminidase Inhibitory Activity
The inhibitory activity of this compound against various influenza virus strains is typically measured as the 50% inhibitory concentration (IC50).
| Influenza Virus Strain | This compound IC50 (nM) | Reference |
| Influenza A | ||
| A/H1N1 | 1.11 - 2.81 | |
| A/H3N2 | 1.11 - 2.81 | |
| A(H1N1)pdm09 | 31.3 ± 10.3 (H275Y mutant) | |
| Avian H7N9 | 184.7 (R294K mutant) | |
| Influenza B | ||
| B | 0.74 ± 0.33 |
Pharmacokinetic Properties
This compound is administered intravenously, resulting in rapid and complete bioavailability.
| Parameter | Value | Population | Reference |
| Administration | Single 600 mg IV infusion | Adults | |
| Tmax (Time to peak concentration) | End of infusion | Adults | |
| Half-life (t1/2) | ~20 hours | Adults | |
| Excretion | Primarily unchanged in urine (~90%) | Adults | |
| Volume of Distribution | 300-400 mL/kg | Adults | |
| Protein Binding | <18% | Adults | |
| Dosage in Renal Impairment | |||
| CLcr 30-49 mL/min | 200 mg | Adults | |
| CLcr <30 mL/min | 100 mg | Adults | |
| Pediatric Dosing | 12 mg/kg (up to 600 mg) | 2-12 years | |
| 600 mg | 13-17 years |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Titration: Perform serial dilutions of the virus stock to determine the optimal concentration that gives a robust fluorescent signal within the linear range of the fluorometer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted this compound or control. Incubate at room temperature.
-
Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Growth medium (e.g., DMEM with supplements)
-
Semi-solid overlay (e.g., Avicel or agarose) containing trypsin
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with the diluted virus in the presence of varying concentrations of this compound.
-
Overlay Application: After an incubation period, remove the virus inoculum and add the semi-solid overlay.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value.
Conclusion
This compound represents a significant advancement in the treatment of influenza, offering a potent, intravenously administered option for a broad range of patients. Its discovery through rational, structure-based drug design highlights the power of this approach in modern medicinal chemistry. The synthesis of this compound has been optimized to be efficient and scalable. With a well-characterized mechanism of action and a favorable pharmacokinetic profile, this compound continues to be a valuable tool in the clinical management of influenza.
References
Peramivir's Antiviral Spectrum Against Influenza A and B Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of Peramivir against a broad range of influenza A and B virus strains. This compound is a potent neuraminidase inhibitor administered intravenously, offering a critical therapeutic option for influenza treatment. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to determine its antiviral spectrum.
Mechanism of Action
This compound is a transition-state analogue inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] The NA enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[1] By binding tightly to the active site of the neuraminidase enzyme, this compound blocks its enzymatic activity.[1][3] This inhibition prevents the cleavage of sialic acid residues on the host cell, causing newly synthesized viruses to remain attached to the cell surface. This aggregation limits the spread of the virus to other cells, thus reducing the overall viral load and alleviating the symptoms of infection. This compound is effective against both influenza A and B viruses.
Below is a diagram illustrating the influenza virus life cycle and the specific step inhibited by this compound.
In Vitro Antiviral Activity
The in vitro antiviral activity of this compound is primarily assessed through neuraminidase inhibition assays and cell-based assays such as plaque reduction or yield reduction assays. These assays determine the concentration of the drug required to inhibit viral enzyme activity or viral replication by 50% (IC50 and EC50, respectively).
Neuraminidase Inhibition Assay Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against the neuraminidase of various influenza A and B strains. The data is compiled from multiple studies and demonstrates this compound's potent activity.
| Influenza Virus Strain/Subtype | Neuraminidase Subtype | This compound IC50 (nM) [Median (Range) or Mean ± SD] | Reference(s) |
| Influenza A | |||
| Seasonal H1N1 | N1 | 0.2 (0.09 - 1.4) | |
| A(H1N1)pdm09 | N1 | 0.17 ± 0.10 | |
| H3N2 | N2 | 0.18 ± 0.08 | |
| Avian H5N1 | N1 | 0.09 - 0.21 | |
| Avian H7N9 | N9 | ~184.7 | |
| Influenza B | |||
| B (lineage not specified) | 1.3 (0.60 - 11) | ||
| B (Victoria & Yamagata) | 0.74 ± 0.33 |
Cell-Based Antiviral Activity Data
The 50% effective concentration (EC50) values from cell culture-based assays are presented below, indicating the concentration of this compound required to inhibit viral replication.
| Influenza Virus Strain/Subtype | Cell Type | This compound EC50 (µM) [Median (Range)] | Reference(s) |
| Influenza A | |||
| Seasonal H1N1 | Various | 1 (0.09 - 21) | |
| H3N2 | Various | 0.07 (<0.01 - 0.16) | |
| Influenza B | |||
| B (lineage not specified) | Various | 2.2 (0.06 - 3.2) |
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of antiviral drugs. Studies in mice and ferrets have demonstrated that this compound significantly reduces viral titers, alleviates clinical symptoms, and improves survival rates following influenza virus challenge.
| Animal Model | Influenza Strain | This compound Dosing Regimen | Key Findings | Reference(s) |
| Mice | A/H1N1 or B | Single IV dose of 30 mg/kg 13h post-infection | Significant reduction in mortality and lung viral loads. | |
| Immunosuppressed Mice | H1N1pdm09 | Daily IV this compound for 10-20 days | >80% survival, whereas a single-dose was non-efficacious. | |
| Mice | Lethal H5N1 | Intramuscular injection | Effective against lethal H5N1 infection. | |
| Immunocompromised Mice | Influenza B (BR/08) | Repeated doses (75 mg/kg/day) | Rescued mice from lethal challenge, but did not achieve complete viral clearance. |
Activity Against Resistant Strains
The emergence of antiviral resistance is a significant concern. The H275Y mutation in the neuraminidase of H1N1 viruses is known to confer resistance to oseltamivir. While this mutation also reduces susceptibility to this compound, the effect is less pronounced.
| Resistant Strain (Mutation) | Fold Increase in this compound IC50 | Comments | Reference(s) |
| A(H1N1)pdm09 (H275Y) | ~241-fold | Still considered potentially effective in vivo at appropriate doses. | |
| A(H1N1)pdm09 (I223V) | 3-fold | Minor reduction in susceptibility. | |
| Influenza B (H273Y) | Resistant | Confers resistance to both oseltamivir and this compound. |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is a standard method for determining the IC50 of neuraminidase inhibitors.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.
Protocol Outline:
-
Virus Preparation: Influenza viruses are cultured to a sufficient titer in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.
-
Inhibitor Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The diluted inhibitor is incubated with a standardized amount of influenza virus (neuraminidase) at room temperature.
-
Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.
-
Reaction: The mixture is incubated at 37°C to allow for the enzymatic reaction.
-
Stopping the Reaction: A stop solution (e.g., high pH buffer) is added to terminate the reaction.
-
Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer at an excitation wavelength of ~355-360 nm and an emission wavelength of ~460-465 nm.
-
IC50 Calculation: The concentration of this compound that reduces the neuraminidase activity by 50% is calculated by fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., MDCK) results in localized areas of cell death, forming visible "plaques". The presence of an effective antiviral agent will inhibit viral replication and thus reduce the number and size of these plaques.
Protocol Outline:
-
Cell Seeding: MDCK cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Dilution: The influenza virus is serially diluted.
-
Infection: The cell monolayers are infected with the diluted virus in the presence of varying concentrations of this compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective concentrations of this compound. This overlay restricts the spread of progeny virus to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Fixation and Staining: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
EC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug) is determined.
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses, including avian strains with pandemic potential. Its efficacy against some oseltamivir-resistant strains highlights its importance in the clinical management of influenza. The standardized in vitro and in vivo assays described herein are essential tools for the continued surveillance of this compound's effectiveness and the monitoring of potential resistance development. This comprehensive data underscores the value of this compound as a therapeutic option for influenza, particularly in cases where intravenous administration is required.
References
- 1. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 2. Impact of the H275Y and I223V Mutations in the Neuraminidase of the 2009 Pandemic Influenza Virus In Vitro and Evaluating Experimental Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking of Peramivir with Neuraminidase: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of Peramivir with its target enzyme, neuraminidase. This compound is a potent antiviral drug used for the treatment of influenza, and its efficacy is rooted in its ability to inhibit the neuraminidase enzyme, a crucial component in the life cycle of the influenza virus.[1][2][3] This document delves into the computational methodologies used to study this interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the underlying processes.
Mechanism of Action: this compound's Inhibition of Neuraminidase
The influenza virus, upon replicating within a host cell, utilizes the neuraminidase enzyme to cleave sialic acid residues from the cell surface, facilitating the release of newly formed viral particles.[1] By effectively blocking the active site of neuraminidase, this compound prevents this cleavage, causing the progeny virions to aggregate at the cell surface and preventing their release and subsequent infection of other cells.[1] this compound, a cyclopentane analog, is designed to bind tightly to the conserved active site of the neuraminidase enzyme. Its unique structure, featuring a C4-guanidino group and a hydrophobic side chain, allows it to form strong interactions with key amino acid residues within the enzyme's active site.
Quantitative Analysis of this compound-Neuraminidase Binding
Molecular docking and molecular dynamics simulations have been instrumental in quantifying the binding affinity of this compound to neuraminidase. These computational methods provide valuable insights into the stability of the drug-enzyme complex and the energetic contributions of various interactions.
Table 1: Binding Energies of this compound with Neuraminidase
| Neuraminidase Strain/Mutant | Docking/Simulation Method | Binding Energy (kcal/mol) | Reference |
| Wild-type (H7N9) | MM/GBSA | -49.09 ± 0.13 | |
| E119V Mutant (H7N9) | MM/GBSA | -58.55 ± 0.15 | |
| Wild-type (H7N9) | MM/PBSA | -38.95 ± 5.66 | |
| R292K Mutant (H7N9) | MM/PBSA | -21.67 ± 2.10 | |
| Wild-type (H5N1) | Not Specified | -10.1 (Docking Score) | |
| H274Y Mutant (H5N1) | Not Specified | Not Specified |
Note: MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are methods used to calculate the free energy of binding from molecular dynamics simulations. Negative values indicate favorable binding.
Table 2: Key Interacting Residues in the this compound-Neuraminidase Complex
| Interacting Residue | Type of Interaction | Neuraminidase Strain/Mutant | Reference |
| Arg118 | Hydrogen Bond, Ionic Interaction | Wild-type | |
| Asp151 | Hydrogen Bond | Wild-type (H7N9) | |
| Arg152 | Hydrogen Bond | Wild-type | |
| Arg224 | van der Waals | Wild-type (H5N1) | |
| Glu276 | Hydrogen Bond | Wild-type | |
| Glu278 | Hydrogen Bond | Wild-type (H7N9) | |
| Arg292 | Hydrogen Bond, Ionic Interaction | Wild-type | |
| Arg371 | Hydrogen Bond, Ionic Interaction | Wild-type (H7N9) | |
| Tyr406 | Hydrogen Bond | Wild-type (H7N9) | |
| Arg368 | Ionic Interaction | Wild-type |
Experimental Protocols for Molecular Docking
The following section outlines a representative, detailed protocol for performing molecular docking of this compound with neuraminidase, synthesized from common practices in the field.
Software and Force Fields
-
Docking Software: AutoDock Vina is a widely used and effective tool for protein-ligand docking. Other suitable software includes AutoDock 4, GOLD, and MOE.
-
Molecular Visualization and Preparation: UCSF Chimera or AutoDockTools (ADT) are recommended for preparing protein and ligand structures.
-
Force Fields: For the protein, the Amber ff14SB force field is a common choice. For the ligand (this compound), the General Amber Force Field (GAFF) is appropriate.
Preparation of the Receptor (Neuraminidase)
-
Obtain the Crystal Structure: Download the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). A high-resolution structure (e.g., PDB ID: 2HTU for N8 neuraminidase complexed with this compound) is recommended.
-
Clean the Structure: Remove water molecules, co-crystallized ligands (other than the one of interest if applicable), and any other heteroatoms from the PDB file using UCSF Chimera or ADT.
-
Add Hydrogens and Charges: Add polar hydrogen atoms to the protein. Assign Gasteiger charges to all atoms.
-
Define the Binding Site (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Center the grid box on the active site of the neuraminidase. This can be determined from the position of a co-crystallized ligand or by identifying key catalytic residues (e.g., Arg118, Asp151, Arg292, Arg371).
-
Set the dimensions of the grid box to be large enough to accommodate the this compound molecule in various orientations. A common starting point is a box of 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a database like PubChem (CID: 151164) or sketched using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.
-
Assign Charges and Define Torsion: Assign Gasteiger charges and define the rotatable bonds in the this compound molecule using ADT. This allows for conformational flexibility during the docking process.
Docking Simulation and Analysis
-
Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand files, along with a configuration file specifying the grid box parameters and other settings (e.g., exhaustiveness).
-
Analyze Docking Poses: AutoDock Vina will generate a set of possible binding poses for this compound, ranked by their predicted binding affinities (in kcal/mol).
-
Visualize Interactions: The top-ranked poses should be visualized in complex with the neuraminidase active site to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This can be done using software like PyMOL or Discovery Studio Visualizer.
-
Post-Docking Analysis: Further analysis can include calculating the root-mean-square deviation (RMSD) between the docked pose and a known crystal structure pose (if available) to validate the docking accuracy.
Visualizing the Workflow and Interactions
To better illustrate the processes involved in molecular docking studies of this compound and neuraminidase, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: The logical cascade of this compound's therapeutic action.
Conclusion
Molecular docking studies have provided invaluable, atomistic-level insights into the interaction between this compound and influenza neuraminidase. The quantitative data on binding affinities and the identification of key interacting residues have not only elucidated the mechanism of action of this important antiviral drug but also provide a solid foundation for the rational design of next-generation neuraminidase inhibitors with improved efficacy and resistance profiles. The detailed protocols and workflows presented in this guide serve as a practical resource for researchers engaged in the computational study of antiviral drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of the R292K Mutation on Influenza A (H7N9) Virus Resistance towards this compound: A Molecular Dynamics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermolecular Mechanism and Dynamic Investigation of Avian Influenza H7N9 Virus’ Susceptibility to E119V-Substituted this compound–Neuraminidase Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Peramivir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous (IV) peramivir, a potent neuraminidase inhibitor for the treatment of acute uncomplicated influenza.
Core Pharmacokinetic Profile
Intravenous administration of this compound ensures 100% bioavailability, leading to rapid and high plasma concentrations.[1] The pharmacokinetic profile is characterized by a dose-proportional increase in maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[2]
Plasma Concentration-Time Profile
Following a single 600 mg intravenous infusion, this compound reaches a peak plasma concentration (Cmax) of approximately 46,800 ng/mL.[3] The plasma concentrations of IV this compound peak immediately after administration.[3]
Distribution
This compound exhibits low plasma protein binding of less than 30% and has a limited volume of distribution.[1]
Metabolism and Excretion
This compound is not significantly metabolized in humans and does not interact with the cytochrome P450 enzyme system. The primary route of elimination is renal, with approximately 90% of the administered dose excreted unchanged in the urine, mainly through glomerular filtration. The elimination half-life in adults with normal renal function is approximately 20 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of intravenous this compound in adult populations.
| Parameter | Value | Reference |
| Bioavailability | 100% | |
| Time to Peak Concentration (Tmax) | Immediately post-infusion | |
| Peak Plasma Concentration (Cmax) at 600 mg dose | 46,800 ng/mL | |
| Area Under the Curve (AUC) at 600 mg dose | 102,700 h*ng/mL | |
| Volume of Distribution (Vd) | 12.56 L | |
| Plasma Protein Binding | < 30% | |
| Elimination Half-life (t1/2) | ~20 hours | |
| Primary Route of Elimination | Renal | |
| Fraction Excreted Unchanged in Urine | ~90% |
Core Pharmacodynamic Profile
This compound is a selective inhibitor of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, this compound halts the spread of the virus in the body.
Antiviral Activity
This compound has demonstrated potent in vitro activity against a wide range of influenza A and B viruses, including strains with pandemic potential such as H5N1 and H7N9. It often shows comparable or superior inhibitory activity compared to other neuraminidase inhibitors like oseltamivir and zanamivir. Notably, this compound exhibits enhanced in vitro activity against influenza B isolates.
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro antiviral activity of this compound against various influenza virus strains.
| Virus Strain | IC50 (50% Inhibitory Concentration) | Reference |
| Influenza A/H1N1 | 1.3 ± 0.4 nM | |
| Influenza B | Several folds lower than other NAIs |
Detailed Experimental Protocols
Quantification of this compound in Human Plasma via LC-MS/MS
Objective: To determine the concentration of this compound in human plasma samples.
Methodology: Hydrophilic Interaction Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., Ro 64-0802).
-
Precipitate proteins by adding acidic acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Amide-80 column
-
Mobile Phase: Acetonitrile-water-formic acid (70:30:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 329 → 100
-
Internal Standard (Ro 64-0802): m/z 285 → 138
-
Linearity: The method is linear over a concentration range of 10-10,000 ng/mL.
Fluorescence-Based Neuraminidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against influenza virus neuraminidase.
Methodology: This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by the viral neuraminidase enzyme.
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
This compound Stock Solution: Prepare a 300 µM stock solution of this compound trihydrate in 2x assay buffer.
-
Stop Solution: A mixture of absolute ethanol and NaOH.
Assay Procedure:
-
Serially dilute this compound in a 96-well plate.
-
Add a standardized amount of influenza virus to each well.
-
Incubate the plate to allow this compound to bind to the neuraminidase.
-
Add the MUNANA substrate to initiate the enzymatic reaction and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the 50% inhibitory concentration (IC50) value.
In Vivo Efficacy Study in a Mouse Model of Influenza
Objective: To evaluate the therapeutic efficacy of intravenous this compound in a lethal influenza virus infection model.
Methodology:
-
Animal Model: BALB/c or C57/BL6 mice.
-
Virus Challenge: Intranasally infect mice with a lethal dose of influenza virus (e.g., H5N1 or H7N9).
-
Drug Administration: Administer this compound via intramuscular or intravenous injection at specified doses (e.g., 30 mg/kg) and time points post-infection (e.g., 24 or 48 hours).
-
Endpoints:
-
Monitor survival rates and body weight changes for a defined period (e.g., 15 days).
-
At selected time points, euthanize a subset of mice to collect lung tissue for viral titer determination via plaque assay or RT-qPCR.
-
-
Data Analysis: Compare survival curves, body weight changes, and lung viral titers between this compound-treated and vehicle-treated groups.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the influenza neuraminidase enzyme. This enzyme is critical for the final stage of viral replication, where it cleaves sialic acid residues on the host cell surface, allowing the release of progeny virions.
Caption: Mechanism of action of this compound in inhibiting influenza virus release.
Influenza virus infection also modulates host cell signaling pathways to facilitate its replication. Key pathways affected include the Raf/MEK/ERK and NF-κB pathways. While this compound's primary target is viral, the downstream consequences of reduced viral propagation will indirectly impact these host pathways.
Caption: Host cell signaling pathways modulated by influenza virus infection.
Experimental Workflow Visualization
Caption: General experimental workflow for pharmacokinetic and pharmacodynamic studies of this compound.
References
Peramivir's Mode of Action: A Transition-State Analogue Approach to Neuraminidase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peramivir is a potent antiviral agent that functions as a highly selective inhibitor of the influenza virus neuraminidase (NA) enzyme. Its mechanism of action is rooted in its design as a transition-state analogue, which allows for high-affinity binding to the NA active site, effectively halting the viral replication cycle. This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction: The Role of Neuraminidase in Influenza Virus Replication
Influenza viruses, upon replicating within a host cell, utilize the viral surface glycoprotein neuraminidase (NA) to cleave terminal sialic acid residues from the host cell's surface glycoproteins. This enzymatic action is critical for the release of newly formed virions, allowing them to infect other cells and propagate the infection. Inhibition of the NA enzyme leads to the aggregation of viral particles at the cell surface, preventing their release and thereby limiting the spread of the virus.[1]
This compound as a Transition-State Analogue
The enzymatic cleavage of sialic acid by neuraminidase proceeds through a transient, high-energy oxocarbenium ion-like transition state. This compound is a cyclopentane derivative designed to mimic the planar, positively charged nature of this transition state. This structural mimicry allows this compound to bind to the highly conserved active site of the neuraminidase enzyme with significantly higher affinity than the natural substrate, sialic acid.
The key structural features of this compound contributing to its potent inhibitory activity include a carboxylate group, a guanidino group, and a hydrophobic side chain. These moieties engage in a network of favorable interactions within the NA active site:
-
Carboxylate Group: Forms strong salt bridges and hydrogen bonds with a triad of highly conserved arginine residues (Arg118, Arg292, and Arg371).
-
Guanidino Group: Occupies a pocket in the active site, forming multiple hydrogen bonds and electrostatic interactions with conserved glutamate and aspartate residues (e.g., Glu119, Asp151, Glu227).
-
Hydrophobic Side Chain: Interacts with a hydrophobic pocket within the active site, further enhancing binding affinity.
This extensive network of interactions results in a very slow dissociation rate for this compound from the neuraminidase active site, leading to prolonged inhibition of the enzyme.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. The following tables summarize the IC50 values of this compound against various influenza A and B virus strains, with comparative data for other neuraminidase inhibitors, oseltamivir and zanamivir.
Table 1: this compound IC50 Values against Influenza A Viruses
| Influenza A Subtype | Strain/Isolate | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Reference(s) |
| H1N1pdm09 | Various (Normal Inhibition) | 0.13 (Median) | - | - | [2] |
| H1N1pdm09 | H275Y mutant | 17 - 18 | 220 - 250 | - | [3] |
| H3N2 | Various (Normal Inhibition) | 0.20 (Median) | - | - | [2] |
| H5N1 | Clade 2.3.4.4b | 0.09 - 0.21 (Median) | 1.05 - 1.46 (Median) | 0.24 - 0.32 (Median) | [4] |
| H7N9 | Shanghai N9 (R294K) | 184.7 | >1000 | 75.7 |
Table 2: this compound IC50 Values against Influenza B Viruses
| Influenza B Lineage | Strain/Isolate | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Reference(s) |
| Victoria | B/Brisbane/60/2008 | 1.1 | 16.0 | 2.9 | |
| Yamagata & Victoria | Various (Normal Inhibition) | 0.68 (Median) | - | - |
Note: IC50 values can vary depending on the specific virus isolate and the assay conditions used.
Experimental Protocols: Neuraminidase Inhibition Assay
The in vitro inhibitory activity of this compound is predominantly determined using a fluorescence-based neuraminidase inhibition assay. This method utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Principle: The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence.
Materials:
-
Influenza virus stock (e.g., cultured in MDCK cells or embryonated chicken eggs)
-
This compound and other neuraminidase inhibitors
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer. A typical starting concentration is 1000 nM, with 10-fold serial dilutions.
-
Prepare a working solution of MUNANA substrate in assay buffer (e.g., 100 µM). Protect from light.
-
Prepare a standard curve of 4-MU in assay buffer.
-
-
Virus Titration:
-
Perform a virus titration to determine the optimal dilution of the virus stock that yields a linear rate of substrate cleavage over the assay incubation period.
-
-
Assay Protocol:
-
Add 50 µL of the serially diluted inhibitor to the wells of a 96-well plate in triplicate. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer only).
-
Add 50 µL of the diluted virus preparation to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Safety and efficacy of this compound for influenza treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Intravenous this compound Compared With Oseltamivir in High-Risk Patients Infected With Influenza A and B Viruses: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Comprehensive In Silico Analysis of Peramivir's Binding Affinity to Viral Neuraminidase
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the in silico methodologies used to analyze the binding affinity of Peramivir to viral neuraminidase, a critical target for anti-influenza drug development. We detail the computational protocols for molecular docking and molecular dynamics simulations, present comparative binding affinity data, and identify key amino acid residues crucial for the drug-target interaction. This document serves as a comprehensive resource for researchers employing computational tools to investigate and design novel neuraminidase inhibitors.
Introduction
Influenza viruses remain a significant global health threat, primarily due to their rapid mutation rates, which can lead to seasonal epidemics and occasional pandemics. The viral surface glycoprotein, neuraminidase (NA), is a key enzyme in the influenza virus life cycle. It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates, thus preventing viral self-aggregation and promoting spread. The essential role of neuraminidase makes it a prime target for antiviral drug development.
This compound is a potent, intravenously administered neuraminidase inhibitor approved for the treatment of acute uncomplicated influenza. It functions as a transition-state analog of sialic acid, binding with high affinity to the conserved active site of the neuraminidase enzyme and blocking its catalytic activity. Understanding the precise molecular interactions, binding stability, and affinity between this compound and various neuraminidase subtypes is crucial for predicting its efficacy and for the rational design of next-generation inhibitors that can overcome potential drug resistance.
In silico analysis, utilizing computational techniques like molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to study these interactions at an atomic level. These methods allow for the prediction of binding poses, calculation of binding free energies, and identification of key interacting residues that stabilize the drug-target complex. This guide outlines the standard workflow for such an analysis and summarizes key findings from computational studies.
In Silico Experimental Workflow
The computational analysis of this compound's interaction with neuraminidase follows a structured workflow. This process begins with the preparation of the target protein and the ligand, proceeds through docking and simulation, and concludes with detailed analysis of the binding energetics and interactions.
Caption: A flowchart of the in silico analysis pipeline.
Detailed Methodologies
System Preparation
-
Protein Preparation: The crystal structure of the target viral neuraminidase (e.g., from H1N1, PDB ID: 3TI6) is obtained from the Protein Data Bank. Using molecular modeling software such as UCSF Chimera or Maestro, the protein structure is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate protonation states to amino acid residues at a physiological pH.
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database like PubChem or ZINC. The ligand is prepared by assigning bond orders, adding hydrogens, and calculating partial atomic charges using a method like Gasteiger or AM1-BCC. Energy minimization is then performed to obtain a low-energy conformer.
Molecular Docking
Molecular docking is performed to predict the most favorable binding orientation of this compound within the neuraminidase active site.
-
Software: AutoDock Vina is a widely used tool for this purpose.
-
Grid Box Definition: A grid box is defined to encompass the entire active site of the neuraminidase. The dimensions are typically set to ensure the ligand can freely rotate and translate within the binding pocket. The center of the grid is usually placed on a key catalytic residue or the geometric center of the co-crystallized ligand.
-
Docking Execution: The docking algorithm, such as the Lamarckian Genetic Algorithm, is run to generate a series of possible binding poses. The program scores these poses based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy score is typically considered the most probable.
Molecular Dynamics (MD) Simulation
MD simulations are conducted to assess the stability of the this compound-neuraminidase complex over time in a simulated physiological environment.
-
Software and Force Fields: GROMACS or AMBER are standard software packages. The protein is typically modeled using a force field like AMBER ff14SB or CHARMM36m, while the ligand (this compound) is parameterized using the General Amber Force Field (GAFF).
-
System Solvation: The docked complex is placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized by adding counter-ions (e.g., Na+ or Cl-).
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration process: first, an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, and second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the solvent density and stabilize the pressure.
-
Production Run: A production MD run is performed for a duration ranging from 100 to 500 nanoseconds, during which atomic coordinates are saved at regular intervals for subsequent analysis.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy (ΔG_bind) from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone. The calculation involves summing the molecular mechanics energies in the gas phase and the solvation free energies.
Mechanism of Neuraminidase Inhibition
This compound acts by mimicking the transition state of the natural substrate, sialic acid. It binds tightly to the active site, preventing the cleavage of sialic acid from host cell receptors and thereby halting the release and spread of new virus particles.
Caption: The competitive inhibition of neuraminidase by this compound.
Results: Binding Affinity and Key Interactions
Computational studies have consistently shown that this compound exhibits a high binding affinity for the neuraminidase active site across various influenza strains. The binding is characterized by a network of strong hydrogen bonds and favorable van der Waals interactions.
Binding Energy Analysis
The binding free energy (ΔG_bind) is a key metric for quantifying binding affinity. Lower (more negative) values indicate stronger binding. The table below summarizes representative binding energy values from in silico studies of this compound with pandemic H1N1 (pdm09) neuraminidase.
| Computational Method | This compound Binding Energy (ΔG_bind, kcal/mol) | Reference |
| Molecular Docking (AutoDock Vina) | -9.5 to -11.2 | |
| MM/PBSA | -30 to -50 | |
| MM/GBSA | -40 to -60 |
Note: Absolute values can vary based on the specific force fields, software versions, and simulation parameters used. The relative trends are often more informative.
Key Interacting Residues
Analysis of the docked and simulated complexes reveals a set of highly conserved amino acid residues within the neuraminidase active site that are critical for this compound binding. These interactions are essential for the inhibitor's high potency.
| Interacting Residue | Type of Interaction with this compound |
| Catalytic Residues | |
| Arg118, Arg292, Arg371 | Form strong salt bridges and hydrogen bonds with this compound's carboxylate group. |
| Tyr406 | Forms hydrogen bonds and contributes to the hydrophobic pocket. |
| Framework Residues | |
| Glu119, Asp151 | Form hydrogen bonds that stabilize the inhibitor. |
| Glu276, Glu277 | Engage in hydrogen bonding with the guanidino group of this compound. |
| Trp178, Ile222 | Provide hydrophobic interactions with the aliphatic chain of this compound. |
These residues form a stable network that anchors this compound securely within the active site, effectively blocking access to its natural substrate, sialic acid. Mutations in these key residues, particularly Arg292 (e.g., R292K), have been linked to reduced inhibitor susceptibility and drug resistance.
Conclusion
In silico analysis is an indispensable tool in modern antiviral drug discovery and development. As demonstrated, molecular docking and MD simulations provide detailed, atomic-level insights into the binding mechanism of this compound with viral neuraminidase. These computational methods allow for the robust prediction of binding affinity, identification of critical amino acid interactions, and rationalization of the molecular basis for drug efficacy and resistance. The workflow and data presented in this guide serve as a foundational reference for researchers aiming to leverage computational approaches for the continued development of effective anti-influenza therapeutics.
Methodological & Application
Peramivir In Vitro Antiviral Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the in vitro antiviral activity of Peramivir, a potent and selective inhibitor of influenza virus neuraminidase. The included methodologies cover both enzymatic and cell-based assays crucial for the evaluation of antiviral efficacy and the characterization of resistance profiles.
Introduction
This compound is a cyclopentane analog that functions as a transition-state inhibitor of the influenza A and B virus neuraminidase (NA) enzyme.[1] By binding tightly to the active site of NA, this compound prevents the cleavage of sialic acid residues on the surface of infected cells, thereby inhibiting the release of newly formed virus particles and halting the spread of infection.[1][2] In vitro assays are fundamental for determining the inhibitory potency of this compound against various influenza strains and for monitoring the emergence of resistant variants.
The two primary methods for evaluating the in vitro activity of this compound are the neuraminidase inhibition assay and the cell-based antiviral activity assay. The former directly measures the enzymatic inhibition of NA, yielding the half-maximal inhibitory concentration (IC50), while the latter assesses the inhibition of viral replication in a cellular context, providing the half-maximal effective concentration (EC50).
Mechanism of Action: Neuraminidase Inhibition
This compound's chemical structure is designed for high-affinity binding to the conserved active site of the influenza neuraminidase enzyme.[3] This interaction blocks the enzyme's essential function in viral propagation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various influenza virus strains as reported in the literature. IC50 values represent the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity, while EC50 values indicate the concentration required to reduce virus-induced effects (e.g., plaque formation or cytopathic effect) by 50%.
Table 1: this compound IC50 Values for Influenza A and B Viruses
| Virus Type/Subtype | Number of Isolates | Mean IC50 (nM) ± SD | IC50 Range (nM) | Reference |
| Influenza A(H1N1)pdm09 | 580 | 0.13 ± 0.05 | - | [4] |
| Influenza A(H3N2) | 1949 | 0.18 ± 0.06 | - | |
| Influenza B | 1231 | 0.74 ± 0.33 | - | |
| Influenza A (H1N1) | - | - | ~0.03 - 0.06 | |
| Influenza A | - | Lower than Oseltamivir and Zanamivir | - | |
| Influenza B | - | Lower than Oseltamivir and Zanamivir | - |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Table 2: Comparative IC50 Values of Neuraminidase Inhibitors
| Virus | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Laninamivir IC50 (nM) | Study |
| A(H1N1)pdm09 | Significantly Lower | Higher | Higher | Significantly Lower | Dapat et al. |
| A(H3N2) | Significantly Lower | Higher | Higher | Significantly Lower | Dapat et al. |
| B | Significantly Lower | Higher | Higher | Significantly Lower | Dapat et al. |
| A(H1N1)pdm09 | Mean: 0.13 | - | - | Mean: 0.27 | Leang et al. |
| A(H3N2) | Mean: 0.18 | - | - | Mean: 0.62 | Leang et al. |
| B | Mean: 0.74 | - | - | Mean: 3.26 | Leang et al. |
Experimental Protocols
Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.
Principle: The NA enzyme cleaves the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
This compound
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound (e.g., 300 µM) in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 0.00005 µM to 10 µM).
-
Virus Preparation: Dilute the virus stock in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Assay Setup: In a 96-well black microplate, add the diluted this compound solutions.
-
Add Virus: Add the diluted virus preparation to each well containing the inhibitor. Include virus-only controls (no inhibitor) and blank controls (no virus).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add the MUNANA substrate to all wells to a final concentration of approximately 100 µM.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour in the dark.
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence of the released 4-MU using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Data Analysis: Calculate the percentage of NA inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using regression analysis.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to localized cell death, forming clear zones known as plaques. The presence of an effective antiviral agent will reduce the number and/or size of these plaques. The EC50 is the drug concentration that reduces the plaque number by 50%.
Materials:
-
This compound
-
Influenza virus stock
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., MEM) with supplements
-
Infection medium (e.g., serum-free MEM with 0.3% BSA and trypsin)
-
Agarose or other overlay medium
-
Crystal violet or other staining solution
-
Formaldehyde solution for fixing
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: Wash the cell monolayers and inoculate with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and wash the cells.
-
Overlay: Add an overlay medium (e.g., containing agarose) with varying concentrations of this compound (e.g., 0.0001 µM to 10 µM). Include virus control wells (no drug) and cell control wells (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde solution. Remove the overlay and stain the cell monolayer with a solution like crystal violet. Plaques will appear as clear areas against a stained background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by regression analysis of the dose-response curve.
Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This high-throughput assay measures the ability of this compound to protect cells from the virus-induced cell death, known as the cytopathic effect (CPE).
Principle: Influenza virus infection causes visible damage to the host cells (CPE). The antiviral activity of this compound is quantified by measuring the inhibition of CPE, often through the use of a cell viability dye like neutral red. The EC50 is the drug concentration that protects 50% of the cells from viral-induced death.
Materials:
-
This compound
-
Influenza virus stock
-
MDCK or Vero 76 cells
-
Cell culture medium
-
Neutral red solution
-
96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Prepare confluent monolayers of cells in 96-well plates.
-
Compound Addition: Add serial half-log10 dilutions of this compound to the wells. Include wells for virus controls (cells + virus, no drug) and cell controls (cells only, no virus, no drug).
-
Virus Inoculation: Inoculate the plates with a standardized amount of virus, except for the cell control wells.
-
Incubation: Incubate the plates at 37°C until at least 80% CPE is observed in the virus control wells (typically 3-5 days).
-
Cell Viability Staining: Remove the medium and add a solution of neutral red. Incubate to allow viable cells to take up the dye.
-
Dye Extraction and Measurement: Wash the cells to remove excess dye, then add a destain solution to lyse the cells and release the incorporated dye. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of CPE reduction for each drug concentration. The EC50 is determined by regression analysis of the dose-response curve. A parallel assay without virus is run to determine the 50% cytotoxic concentration (CC50).
References
- 1. This compound for influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound injection in the treatment of acute influenza: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Peramivir in Cell Culture-Based Influenza Infectivity Assays
Introduction
Peramivir is a potent and selective antiviral agent used for the treatment of acute uncomplicated influenza.[1][2] It belongs to the class of neuraminidase inhibitors (NAIs), which are crucial for combating infections from both influenza A and B viruses.[3] Unlike oseltamivir, which is orally administered, this compound is administered intravenously, making it a valuable option for hospitalized patients or those who cannot tolerate oral medications.[2][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in cell culture-based influenza infectivity assays, a critical step in antiviral drug assessment.
Mechanism of Action
The influenza virus life cycle culminates in the release of newly assembled virions from an infected host cell. This process is mediated by the viral surface glycoprotein, neuraminidase (NA). Neuraminidase cleaves sialic acid residues on the surface of the host cell, which would otherwise bind to the hemagglutinin (HA) on the progeny virions, tethering them to the cell surface and preventing their release.
This compound acts as a competitive inhibitor of the neuraminidase enzyme. By binding tightly to the active site of NA, it blocks its enzymatic activity. This inhibition prevents the cleavage of sialic acid, causing newly formed viral particles to remain attached to the host cell surface. This aggregation limits the spread of the virus to new, uninfected cells, thereby reducing the overall viral load and mitigating the course of the infection.
References
Application Notes and Protocols for Peramivir Susceptibility Testing in Clinical Isolates
Introduction
Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a crucial protein for the release of progeny virions from infected cells. Monitoring the susceptibility of circulating influenza viruses to this compound is essential for public health surveillance, clinical management of influenza infections, and the development of new antiviral therapies. This document provides detailed protocols for assessing the susceptibility of clinical influenza isolates to this compound, with a primary focus on the widely used fluorescence-based neuraminidase inhibition (NI) assay.
Key Concepts in this compound Susceptibility Testing
Antiviral susceptibility of influenza viruses to neuraminidase inhibitors like this compound is primarily determined through phenotypic assays that measure the concentration of the drug required to inhibit the enzymatic activity of the viral neuraminidase by 50% (IC50).[1][2] An increase in the IC50 value for a clinical isolate compared to a reference wild-type virus may indicate reduced susceptibility.
In addition to phenotypic assays, genotypic analysis is also employed to identify amino acid substitutions in the neuraminidase or hemagglutinin proteins that are known to confer reduced susceptibility to this compound.[3][4]
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various influenza virus subtypes and lineages as determined by neuraminidase inhibition assays. These values are compiled from multiple studies and serve as a reference for interpreting susceptibility data.
Table 1: this compound IC50 Values for Influenza A Viruses with Normal Inhibition
| Influenza A Subtype | Mean IC50 (nM) ± SD | Median IC50 (nM) | IC50 Range (nM) | Reference(s) |
| A(H1N1)pdm09 | 0.22 ± 0.09 | 0.13 - 0.21 | 0.01 - 1.77 | [5] |
| A(H3N2) | 0.20 ± 0.09 | 0.13 - 0.18 | 0.05 - 11 |
Table 2: this compound IC50 Values for Influenza B Viruses with Normal Inhibition
| Influenza B Lineage | Mean IC50 (nM) ± SD | Median IC50 (nM) | IC50 Range (nM) | Reference(s) |
| B (Lineage not specified) | 0.74 ± 0.33 | 0.68 | 0.04 - 54.2 | |
| B/Victoria | - | 0.74 | - | |
| B/Yamagata | - | - | - |
Note: IC50 values can vary depending on the specific assay methodology and viral isolates tested. Influenza B viruses generally exhibit higher IC50 values for this compound compared to influenza A viruses.
Table 3: Classification of this compound Susceptibility Based on Fold-Increase in IC50
| Classification | Fold-Increase in IC50 Compared to Reference Median |
| Normal Inhibition | < 10-fold |
| Reduced Inhibition | 10 to 100-fold |
| Highly Reduced Inhibition | > 100-fold |
This classification is based on guidelines recommended by the WHO Antiviral Working Group for neuraminidase inhibitors.
Experimental Protocols
The following is a detailed protocol for the fluorescence-based neuraminidase inhibition assay, which is a standard method for determining the susceptibility of influenza viruses to this compound.
Protocol 1: Fluorescence-Based Neuraminidase Inhibition (NI) Assay
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the influenza neuraminidase.
Materials and Reagents:
-
This compound trihydrate (MW = 382.45 g/mol )
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Clinical influenza virus isolates
-
Black 96-well flat-bottom plates
-
Fluorometer (Ex: 355-365 nm, Em: 450-460 nm)
-
Absolute ethanol
-
0.9% NaCl
Experimental Workflow Diagram
Step-by-Step Procedure:
1. Reagent Preparation
-
This compound Stock Solution (300 µM): Dissolve 5.7 mg of this compound trihydrate in 50 mL of 2x assay buffer (66.6 mM MES and 8 mM CaCl2, pH 6.5). Store at -20°C for up to 12 months.
-
MUNANA Substrate Stock Solution (2.5 mM): Prepare according to the manufacturer's instructions. Protect from light and store at -20°C for up to 1 month. Avoid multiple freeze-thaw cycles.
-
MUNANA Working Solution (300 µM): Dilute the MUNANA stock solution in 1x assay buffer. Prepare fresh before use.
-
4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol, then add 5 mL of 0.9% NaCl. From this, prepare a working solution and serial dilutions in assay buffer to generate a standard curve.
2. Determination of Optimal Virus Dilution
-
The goal is to find the virus dilution that yields a strong fluorescent signal within the linear range of the instrument (approximately 80-90% of the maximum signal).
-
In a black 96-well plate, add 50 µL of 1x Assay Buffer to columns 1-12.
-
Add 50 µL of undiluted virus stock to a well in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 11. Do not add virus to column 12 (no-virus control).
-
Add 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader (Ex: 355 nm, Em: 460 nm).
-
Select the virus dilution that provides the desired fluorescence signal for use in the inhibition assay.
3. Neuraminidase Inhibition Assay
-
Prepare serial dilutions of this compound at 4x the final desired concentration in 1x Assay Buffer.
-
In a new black 96-well plate, add 25 µL of the 4x serially diluted this compound and control inhibitors to the appropriate wells. For control wells (100% activity), add 25 µL of 1x Assay Buffer.
-
Add 50 µL of the pre-determined optimal dilution of the virus to each well. For no-virus control wells, add 50 µL of 1x Assay Buffer.
-
Add 25 µL of 1x Assay Buffer to all wells to bring the total volume to 100 µL.
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader.
4. Data Analysis
-
Subtract the background fluorescence (no-virus control wells) from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control (100% activity).
-
The IC50 value, the concentration of this compound that inhibits 50% of the neuraminidase activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Alternative and Complementary Protocols
While the fluorescence-based NI assay is the most common, other methods can be used to assess this compound susceptibility.
Protocol 2: Genotypic Analysis for Resistance-Associated Substitutions
This protocol involves sequencing the neuraminidase (NA) and hemagglutinin (HA) genes of the influenza virus isolate to identify amino acid substitutions that have been associated with reduced susceptibility to this compound.
Workflow for Genotypic Analysis
Key Steps:
-
Viral RNA Extraction: Isolate viral RNA from the clinical sample or virus culture supernatant using a commercial kit.
-
RT-PCR: Amplify the full-length NA and HA genes using specific primers.
-
Sequencing: Sequence the PCR products using either Sanger sequencing or next-generation sequencing (NGS) platforms.
-
Sequence Analysis: Assemble and align the sequences to a reference strain to identify any amino acid substitutions. Compare identified substitutions to a database of known resistance-associated markers.
The CDC and other public health organizations maintain lists of substitutions associated with reduced susceptibility to neuraminidase inhibitors.
Other Phenotypic Assays
-
Chemiluminescence-Based NI Assays: These assays, such as NA-Star® and NA-XTD™, utilize a 1,2-dioxetane derivative of sialic acid as a substrate and measure light output.
-
Flow Cytometric Assay: This method measures the drug susceptibility by quantifying the reduction in virus-infected cells. It can detect resistance mediated by mutations in both NA and HA genes.
The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in monitoring the susceptibility of clinical influenza isolates to this compound. The fluorescence-based neuraminidase inhibition assay is a robust and standardized method for phenotypic assessment. When combined with genotypic analysis, these methods offer a powerful approach to influenza antiviral surveillance and resistance monitoring.
References
- 1. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral susceptibility monitoring: testing algorithm, methods, and findings for influenza season, 2023–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U.S. Influenza Surveillance: Purpose and Methods | FluView | CDC [cdc.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Peramivir Administration in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Peramivir in various preclinical research models. This compound is a potent neuraminidase inhibitor effective against influenza A and B viruses. Intravenous administration allows for rapid bioavailability and is a crucial route of delivery in models of severe influenza infection or when oral administration is not feasible.
Introduction to this compound
This compound is a selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is essential for the release of new viral particles from infected cells.[1][2] By blocking this enzyme, this compound halts the spread of the virus. Its strong affinity for NA and slow dissociation rate suggest a prolonged inhibitory effect, potentially allowing for less frequent dosing.[1] The intravenous route ensures immediate and complete bioavailability, which is advantageous for studying the efficacy of the drug in acute and severe disease models.
Rationale for Intravenous Administration in Research Models
Intravenous administration of this compound in animal models is employed for several key reasons:
-
Rapid Onset of Action: Direct delivery into the systemic circulation bypasses absorption barriers, leading to a rapid achievement of therapeutic concentrations.
-
Precise Dose Control: The entire administered dose reaches the bloodstream, allowing for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies.[3]
-
Modeling Clinical Scenarios: IV administration mimics the clinical use of this compound in hospitalized patients with severe influenza who may be unable to take oral medications.[4]
-
Overcoming Limited Bioavailability: While oral formulations of this compound have been studied, parenteral administration overcomes potential issues with oral absorption.
Summary of Efficacy in Preclinical Models
Numerous studies have demonstrated the efficacy of a single intravenous injection of this compound in various animal models.
-
Mice: A single IV dose of 30 mg/kg administered 13 hours after infection with influenza A/H1N1 or B viruses resulted in a significant reduction in mortality and lung viral loads. In immunocompromised mice infected with H1N1pdm09, daily IV this compound for 10-20 days was required to achieve over 80% survival. PK/PD analysis in mice suggests that both the area under the concentration-time curve (AUC) and the time that drug concentration exceeds the 95% inhibitory concentration (T>IC95) are key parameters correlated with antiviral activity.
-
Ferrets: A single IV administration of 30 mg/kg of this compound led to a significant reduction in nasal virus titers and clinical symptoms in ferrets infected with an influenza B virus strain, even with treatment delayed up to 48 hours post-infection. Parenteral administration in ferrets is considered relatively straightforward.
-
Cynomolgus Macaques: Similar to ferrets, a single 30 mg/kg IV dose of this compound significantly reduced nasal virus titers and clinical symptoms in macaques infected with influenza B.
-
Horses: In horses experimentally infected with equine influenza virus (EIV), a single IV dose of 7.8-9.3 mg/kg resulted in significantly milder clinical signs and a shorter duration of virus shedding.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving intravenous this compound.
Table 1: Intravenous this compound Dosages and Efficacy in Animal Models
| Animal Model | Virus Strain(s) | Dosage Regimen | Key Efficacy Outcomes | Reference(s) |
| Mice | Influenza A/H1N1, B | Single 30 mg/kg IV | Significant reduction in mortality and lung viral loads | |
| Immunocompromised Mice | H1N1pdm09 | Daily IV for 10-20 days | >80% survival | |
| Ferrets | Influenza B | Single 30 mg/kg IV | Significant reduction in nasal virus titers and clinical symptoms | |
| Cynomolgus Macaques | Influenza B | Single 30 mg/kg IV | Significant reduction in nasal virus titers and clinical symptoms | |
| Horses | Equine Influenza Virus (EIV) | Single 7.8-9.3 mg/kg IV | Milder clinical signs, shorter duration of virus shedding |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Research Models
| Animal Model | Dose | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) | Reference(s) |
| Rats | 30 mg/kg IV | - | - | 10.9 (plasma) | |
| Humans (for comparison) | 600 mg IV | 46,800 | 102,700 | 20 |
Note: Detailed pharmacokinetic data for all preclinical models is not consistently available in the public domain.
Experimental Protocols
The following protocols provide a generalized framework for the intravenous administration of this compound in a research setting. These should be adapted based on the specific animal model, institutional guidelines (IACUC), and experimental design.
This compound Formulation for Injection
This compound for injection is typically available as a solution. For research purposes, if starting with a powder, it must be reconstituted with a suitable sterile vehicle.
-
Vehicle: Sterile 0.9% or 0.45% Sodium Chloride Injection, USP is recommended. Avoid solutions containing dextrose or other electrolytes.
-
Preparation:
-
Use aseptic technique throughout the preparation process.
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (mg/kg).
-
If using a stock solution (e.g., 10 mg/mL), dilute it to the final desired concentration with the chosen sterile vehicle. The final volume for injection should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Ensure the final solution is clear and free of particulate matter before administration.
-
Intravenous Administration Technique: Mouse Model (Tail Vein Injection)
-
Animal Restraint: Properly restrain the mouse. Commercial restraint devices are recommended to ensure the tail is accessible and the animal is secure. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making them easier to visualize and access.
-
Vein Visualization: The two lateral tail veins are the preferred sites for injection. Swabbing the tail with alcohol can help in visualizing the veins.
-
Injection:
-
Use a small gauge needle (e.g., 27-30 gauge) attached to a tuberculin syringe.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
The total volume should be administered steadily over a short period (e.g., 15-30 seconds).
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions according to the approved protocol.
-
Return the animal to its cage and continue to monitor as per the experimental design.
-
Intravenous Administration Technique: Rat and Ferret Models
For larger animals like rats and ferrets, while tail vein injection is possible in rats, the placement of an intravenous catheter in the cephalic, saphenous, or jugular vein is often more reliable for repeated dosing or larger volume infusions. This procedure typically requires anesthesia and surgical expertise. It is crucial to follow institutionally approved surgical and anesthesia protocols.
Visualizations
Caption: Workflow for an in vivo study of intravenous this compound.
Caption: this compound inhibits neuraminidase, blocking viral release.
References
- 1. Efficacy of a single intravenous dose of the neuraminidase inhibitor this compound in the treatment of equine influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapivab (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. The relationship between in vivo antiviral activity and pharmacokinetic parameters of this compound in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous this compound for Treatment of Influenza A and B Virus Infection in High-Risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Population Pharmacokinetic Modeling of Peramivir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the population pharmacokinetic (PopPK) modeling of Peramivir, an intravenous neuraminidase inhibitor used for the treatment of influenza. The following sections detail the key pharmacokinetic parameters, experimental protocols for PopPK analysis, and dosing recommendations derived from modeling and simulation.
Introduction to this compound Pharmacokinetics
This compound is an antiviral agent that selectively inhibits the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[1] It is administered as a single intravenous dose.[2] Understanding the pharmacokinetic profile of this compound across different patient populations is crucial for optimizing dosing strategies to ensure efficacy and safety. Population pharmacokinetic modeling has been instrumental in characterizing the sources of variability in this compound exposure and informing dose adjustments.
This compound exhibits linear pharmacokinetics, and its elimination is primarily through renal excretion of the unchanged drug.[1][3] A three-compartment model has been shown to adequately describe the plasma concentration-time profile of this compound.[3] The terminal elimination half-life is approximately 20 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound derived from population pharmacokinetic analyses in various clinical studies.
Table 1: Population Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Covariate Effects | Reference |
| Clearance (CL) | 113 mL/min | Primarily influenced by creatinine clearance (CLcr). Age is also a covariate. Clearance is 18% higher in influenza patients. | |
| Central Volume of Distribution (V1) | 12.56 L | Influenced by body weight. 6% lower in influenza patients. | |
| Terminal Half-life (t½) | ~20 hours | ||
| Area Under the Curve (AUC) | Highly dependent on CLcr. | Minimally influenced by age. |
Table 2: this compound Pharmacokinetic Parameters in Pediatric Patients
| Age Group | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 6 months to <2 years | 12 mg/kg | 38,000 | 46,200 | |
| 2 to <7 years | 12 mg/kg | 47,400 | 62,700 | |
| 7 to <13 years | 12 mg/kg | 61,200 | 76,300 | |
| 13 to <18 years | 600 mg | 51,500 | 65,500 |
Note: A study in critically ill pediatric patients showed a larger volume of distribution, increased clearance, and a shorter half-life compared to data from previous pediatric trials.
Table 3: Recommended this compound Dosing Regimens
| Patient Population | Creatinine Clearance (CLcr) | Recommended Dose | Reference |
| Adults (≥18 years) | ≥50 mL/min | 600 mg IV once | |
| 30 to 49 mL/min | 200 mg IV once | ||
| 10 to 29 mL/min | 100 mg IV once | ||
| Pediatrics (13 to 17 years) | ≥50 mL/min | 600 mg IV once | |
| 30 to 49 mL/min | 200 mg IV once | ||
| 10 to 29 mL/min | 100 mg IV once | ||
| Pediatrics (2 to 12 years) | ≥50 mL/min | 12 mg/kg (max 600 mg) IV once | |
| 30 to 49 mL/min | 4 mg/kg (max 200 mg) IV once | ||
| 10 to 29 mL/min | 2 mg/kg (max 100 mg) IV once | ||
| Pediatrics (6 months to <2 years) | ≥50 mL/min | 12 mg/kg IV once | |
| <50 mL/min | Data not available |
Experimental Protocols for Population PK Modeling
This section outlines the typical methodology employed in the population pharmacokinetic analysis of this compound.
Study Design and Data Collection
-
Data Sources: Pharmacokinetic data are typically pooled from multiple clinical studies, including those in healthy volunteers and influenza patients across different age groups and with varying degrees of renal function.
-
Sampling: Plasma samples are collected at multiple time points following intravenous administration of this compound to capture the full concentration-time profile.
-
Demographic and Clinical Data: Covariate information such as age, body weight, gender, race, creatinine clearance, and infection status is collected for each subject.
Bioanalytical Method
This compound plasma concentrations are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation.
-
Chromatography: Separation is achieved using a C18 column.
-
Detection: A mass spectrometer with an electrospray ionization source operating in positive ion mode is used for detection.
-
Quantification: The lower limit of quantification for this compound in plasma is typically around 1.00 ng/mL.
Population Pharmacokinetic Modeling
-
Software: NONMEM® (Nonlinear Mixed-Effects Modeling) is the most commonly used software for PopPK analysis.
-
Estimation Method: The First-Order Conditional Estimation with Interaction (FOCE-I) method is often employed for parameter estimation.
-
Model Development:
-
Structural Model: One, two, and three-compartment models are evaluated to determine the best fit for the plasma concentration data. A three-compartment model has been identified as optimal for this compound.
-
Statistical Model: Inter-individual variability in pharmacokinetic parameters is modeled using an exponential error model. The residual unexplained variability is described by a proportional or combined error model.
-
Covariate Analysis: The influence of various covariates (e.g., creatinine clearance, age, body weight) on the pharmacokinetic parameters is systematically evaluated using a stepwise forward addition and backward elimination approach.
-
-
Model Evaluation: The final model is evaluated using various diagnostic tools, including:
-
Goodness-of-fit plots
-
Visual predictive checks
-
Bootstrap analysis to assess the stability and precision of the parameter estimates.
-
Simulation
Monte Carlo simulations are performed using the final PopPK model to:
-
Evaluate the impact of significant covariates on this compound exposure (AUC).
-
Assess the appropriateness of different dosing regimens in various patient populations, particularly those with renal impairment.
-
Determine dose adjustments necessary to achieve comparable drug exposures across different patient groups.
Visualizations
The following diagrams illustrate the key processes involved in the population pharmacokinetic modeling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Peramivir's Low Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Peramivir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low oral bioavailability?
This compound exhibits very low oral bioavailability, typically around 3% in humans, which significantly limits its clinical utility as an oral agent for treating influenza infections.[1][2][3][4][5] This poor absorption is primarily attributed to its high polarity (log P of -1.4) and low membrane permeability across the intestine. Due to these characteristics, this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, having high solubility but low permeability.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
Several experimental strategies are being explored to overcome this compound's low oral bioavailability. The most promising approaches include:
-
Prodrug Strategy: This involves modifying the this compound molecule to create a "prodrug" that is more readily absorbed by the intestine. Once absorbed, the prodrug is converted back to the active this compound. A successful approach has been to target the peptide transporter 1 (PEPT1) in the intestine by creating amino acid ester or amide prodrugs of this compound.
-
Use of Permeability Enhancers: These are compounds that can temporarily alter the intestinal barrier to allow for increased drug absorption. While this has been explored for other neuraminidase inhibitors like Zanamivir, the principle could be applied to this compound.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake by intestinal cells.
Troubleshooting Guides
Issue 1: Low Permeability Observed in Caco-2 Cell Assays
Problem: You have synthesized a novel this compound prodrug, but it shows low apparent permeability (Papp) in your Caco-2 cell monolayer model.
Possible Causes & Troubleshooting Steps:
-
Incorrect Prodrug Design: The prodrug may not be a substrate for the targeted transporter (e.g., PEPT1).
-
Solution: Synthesize a series of prodrugs with different amino acid promoieties to identify one with higher affinity for the transporter.
-
-
Efflux Transporter Activity: The prodrug might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.
-
Solution: Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-administering a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.
-
-
Cell Monolayer Integrity Issues: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.
-
Solution: Regularly check the transepithelial electrical resistance (TEER) of your monolayers to ensure they are confluent and have intact tight junctions.
-
Issue 2: Poor In Vivo Bioavailability Despite Promising In Vitro Results
Problem: Your this compound formulation showed enhanced permeability in Caco-2 cells, but the in vivo pharmacokinetic study in rats still shows low oral bioavailability.
Possible Causes & Troubleshooting Steps:
-
Prodrug Instability: The prodrug may be unstable in the gastrointestinal fluids and prematurely convert back to the poorly absorbed this compound.
-
Solution: Assess the chemical and enzymatic stability of the prodrug in simulated gastric and intestinal fluids, as well as in plasma and tissue homogenates.
-
-
Rapid Metabolism: The prodrug or the released this compound might be undergoing extensive first-pass metabolism in the liver.
-
Solution: Analyze plasma samples for metabolites of both the prodrug and this compound. If significant metabolism is detected, formulation strategies to promote lymphatic transport, which bypasses the liver, could be explored.
-
-
Insufficient Absorption Enhancement: The concentration of the permeability enhancer used in the formulation may be too low to be effective in vivo.
-
Solution: Optimize the concentration of the permeability enhancer in the formulation. Direct delivery to the intestine in animal models can help determine if dilution in the stomach is the issue.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Prodrugs in Rats
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | 50 | 280 ± 90 | 0.5 | 450 ± 120 | 3 | |
| This compound-(CH2)2-l-Val | 50 | 6890 ± 1210 | 0.5 | 7890 ± 1560 | 65.3 | |
| This compound-l-Ile | 50 | 3540 ± 870 | 1.0 | 4520 ± 1130 | 37.3 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and its prodrugs.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Compound Preparation: Prepare a solution of the test compound (this compound or its prodrug) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical-to-Basolateral):
-
Add the compound solution to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound and its prodrugs.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV) Group: Administer the compound via tail vein injection at a specific dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Processing: Separate the plasma by centrifugation and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Experimental workflow for improving this compound's oral bioavailability.
Caption: Troubleshooting guide for common experimental issues.
Caption: PEPT1-mediated transport of a this compound prodrug.
References
- 1. PEPT1-mediated prodrug strategy for oral delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Peramivir Efficacy in Immunocompromised Host Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peramivir in immunocompromised host models of influenza.
Frequently Asked Questions (FAQs)
Q1: Why is a standard single dose of this compound often insufficient in immunocompromised animal models?
A1: Immunocompromised models, such as SCID or cyclophosphamide-treated mice, exhibit prolonged viral replication and shedding due to an impaired immune response.[1][2] A single dose of this compound may initially reduce viral load, but it is often insufficient to completely clear the virus, leading to a rebound in viral titers and eventual mortality.[2][3] Repeated dosing regimens are typically necessary to maintain therapeutic drug concentrations and suppress viral replication over a longer duration, significantly improving survival rates.[2]
Q2: My this compound-treated immunocompromised mice are still showing signs of disease and mortality. What could be the issue?
A2: There are several potential reasons for suboptimal this compound efficacy in immunocompromised hosts:
-
Insufficient Dosing: As mentioned in Q1, a single dose is often not enough. Extended treatment durations are crucial. For instance, in cyclophosphamide-treated mice infected with influenza A (H1N1), repeated administration of this compound (40 mg/kg/day for 20 days) significantly reduced mortality and viral titers compared to a single dose.
-
Emergence of Antiviral Resistance: Prolonged viral replication in an immunocompromised host under drug pressure can lead to the selection of resistant influenza variants. The most common resistance mutation for this compound is the H275Y substitution in the neuraminidase (NA) protein. It is advisable to sequence the NA gene of viruses isolated from treated animals that do not respond to therapy.
-
Severity of Immunosuppression: The degree of immunosuppression can impact treatment outcomes. Severely immunocompromised animals may require higher or more frequent dosing, or combination therapy to control the infection.
Q3: How can I detect the emergence of this compound resistance in my experimental model?
A3: The primary mechanism of this compound resistance is the H275Y mutation in the neuraminidase (NA) gene. Several molecular techniques can be used to detect this mutation:
-
Real-Time RT-PCR (Allelic Discrimination): This is a rapid method to screen for the H275Y mutation. It uses specific primers and probes to differentiate between the wild-type and mutant alleles.
-
Sanger Sequencing: Sequencing the NA gene of the influenza virus isolated from your animal model will definitively identify the H275Y mutation or other less common resistance-conferring mutations.
-
Pyrosequencing: This is another sequencing-based method that can rapidly detect known mutations like H275Y.
Q4: Is combination therapy a viable strategy to improve this compound efficacy in immunocompromised hosts?
A4: Yes, combination therapy can be a promising approach. Combining this compound with a drug that has a different mechanism of action, such as Oseltamivir (another neuraminidase inhibitor with different binding kinetics) or Favipiravir (an RNA-dependent RNA polymerase inhibitor), has shown synergistic or additive effects in preclinical models. This approach can enhance antiviral activity and may also help to prevent the emergence of drug-resistant variants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality despite this compound treatment | Inadequate dosing regimen (single dose or too short duration). | Implement a repeated-dose regimen. Titrate the dose and duration to optimize efficacy in your specific model. |
| Emergence of drug resistance (e.g., H275Y mutation). | Screen for resistance mutations using real-time RT-PCR or sequencing. If resistance is detected, consider alternative or combination therapies. | |
| Inconsistent results between experiments | Variability in the degree of immunosuppression. | Ensure consistent administration of the immunosuppressive agent (e.g., cyclophosphamide) and monitor immune cell populations if possible. |
| Variation in viral inoculum. | Prepare and titer viral stocks carefully. Use a consistent viral dose for infection across all experiments. | |
| Difficulty in assessing viral load accurately | Inefficient lung tissue homogenization. | Use a mechanical homogenizer for complete tissue disruption to ensure accurate quantification of viral titers. |
| Choice of viral quantification assay. | Both plaque assays and TCID50 assays are suitable. Ensure the cell line used (e.g., MDCK) is sensitive to the influenza strain in your study. |
Quantitative Data Summary
Table 1: Efficacy of this compound Monotherapy in Immunocompromised Mice
| Influenza Strain | Mouse Model | This compound Dose & Regimen | Survival Rate (%) | Reference |
| Influenza B (BR/08) | BALB scid | 75 mg/kg/day (single dose) | 0 | |
| Influenza B (BR/08) | BALB scid | 75 mg/kg/day (2 doses) | 60 | |
| Influenza B (BR/08) | BALB scid | 75 mg/kg/day (4 doses) | 60 | |
| Influenza A (H1N1)pdm09 | Cyclophosphamide-treated | 40 mg/kg/day (20 days) | 90 |
Table 2: Efficacy of this compound in Combination Therapy in Mice
| Influenza Strain | Combination Drugs | Key Finding | Reference |
| Influenza A (H1N1) | This compound + Oseltamivir | Combination of suboptimal doses of both drugs resulted in significantly higher survival rates compared to monotherapy. | |
| Influenza A (H1N1)pdm09 | This compound + Favipiravir | Combination therapy was more effective than monotherapy in protecting mice from mortality. |
Experimental Protocols
Cyclophosphamide-Induced Immunosuppression in Mice
This protocol describes a common method for inducing immunosuppression in mice to model an immunocompromised state for influenza studies.
Materials:
-
Cyclophosphamide (CP)
-
Sterile PBS or saline
-
BALB/c mice (or other suitable strain)
Procedure:
-
Reconstitute cyclophosphamide in sterile PBS or saline to the desired concentration (e.g., 20 mg/mL).
-
Administer cyclophosphamide to mice via intraperitoneal (IP) injection. A common regimen is 100 mg/kg on days -1, +3, +7, +11, +15, and +19 relative to virus infection.
-
The day of virus infection is considered day 0.
-
Monitor mice for signs of toxicity from the cyclophosphamide treatment, such as weight loss or lethargy.
Influenza Virus Infection of Mice
This protocol outlines the intranasal infection of mice with influenza virus.
Materials:
-
Influenza virus stock of known titer
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Pipettes and sterile tips
Procedure:
-
Thaw the influenza virus stock on ice and prepare the desired viral inoculum in sterile PBS. A typical inoculum volume for intranasal administration is 30-50 µL.
-
Anesthetize the mice using isoflurane or another approved anesthetic method.
-
Hold the mouse in a supine position and slowly dispense the viral inoculum into the nares, allowing the mouse to inhale the liquid.
-
Monitor the mice daily for morbidity (weight loss) and mortality.
Quantification of Lung Viral Titer by TCID50 Assay
This protocol details the determination of viral load in the lungs of infected mice.
Materials:
-
Excised mouse lungs
-
Sterile PBS or viral growth medium
-
Mechanical homogenizer (e.g., gentleMACS Dissociator)
-
MDCK cells
-
96-well plates
-
Viral growth medium (e.g., MEM with TPCK-trypsin)
-
Chicken red blood cells (for hemagglutination endpoint)
Procedure:
-
Aseptically harvest the lungs from euthanized mice and place them in a pre-weighed tube with a known volume of sterile, cold PBS or viral growth medium.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Clarify the lung homogenate by centrifugation to pellet cellular debris.
-
Prepare 10-fold serial dilutions of the lung homogenate supernatant in viral growth medium.
-
Seed 96-well plates with MDCK cells to form a confluent monolayer.
-
Infect the MDCK cell monolayers with the serial dilutions of the lung homogenate.
-
Incubate the plates for 72 hours at 37°C.
-
Determine the endpoint by observing cytopathic effect (CPE) or by adding chicken red blood cells and observing hemagglutination.
-
Calculate the 50% Tissue Culture Infective Dose (TCID50) using the Reed-Muench method.
Visualizations
Caption: Mechanism of Action of this compound
Caption: Experimental Workflow for this compound Efficacy Testing
Caption: Logical Relationships in this compound Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. Pathogenicity and this compound efficacy in immunocompromised murine models of influenza B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathogenicity and this compound efficacy in immunocompromised murine models of influenza B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peramivir drug interactions in combination therapy studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Peramivir in combination therapy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this influence combination therapy design?
A1: this compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[1] By blocking the NA active site, this compound prevents viral propagation.[1] When designing combination therapies, it is often advantageous to pair drugs with different mechanisms of action to increase the likelihood of synergistic effects and reduce the development of resistance.[2][3] For example, combining this compound (a neuraminidase inhibitor) with a drug that targets a different stage of the viral lifecycle, such as a viral RNA polymerase inhibitor like favipiravir, has shown synergistic interactions in preclinical studies.
Q2: Are there known pharmacokinetic interactions I should be aware of when co-administering this compound with other drugs?
A2: this compound exhibits a favorable pharmacokinetic profile that suggests a low potential for drug-drug interactions. It is not significantly metabolized by the liver, is not a substrate for cytochrome P450 (CYP) enzymes, and does not inhibit or induce P-glycoprotein (P-gp) mediated transport. This compound is primarily eliminated unchanged through renal excretion. This minimizes the likelihood of metabolic drug interactions, but dose adjustments may be necessary when co-administering with other renally cleared drugs in subjects with renal impairment.
Q3: We are observing antagonism between this compound and another neuraminidase inhibitor in our in vitro assays. Is this expected?
A3: While not always the case, antagonism or lack of synergy can be observed when combining drugs with the same mechanism of action. Since both this compound and other neuraminidase inhibitors like oseltamivir compete for the same active site on the neuraminidase enzyme, their combined effect may not be greater than the effect of the more potent inhibitor alone. Some studies have reported additive effects with a narrow region of synergy for this compound and oseltamivir combinations in cell culture, while others have noted the potential for antagonistic interactions. The outcome can be concentration-dependent. It is crucial to perform detailed checkerboard assays to map the interaction over a wide range of concentrations.
Q4: How do viral resistance mutations to other neuraminidase inhibitors affect the efficacy of this compound in combination therapy?
A4: The impact of resistance mutations is specific to the mutation itself. For instance, the common H275Y mutation in the N1 neuraminidase confers resistance to both oseltamivir and this compound. However, other mutations may confer resistance to one drug while sensitivity to this compound is retained. Combination therapy with a drug that has a different resistance profile, such as favipiravir, can be effective against strains resistant to neuraminidase inhibitors. It is recommended to sequence the neuraminidase gene of the viral strains used in your experiments to understand the baseline sensitivity to each drug.
Troubleshooting Guides
Issue: High Variability in Viral Titer Reduction Assays
Potential Cause:
-
Inconsistent initial viral inoculum.
-
Cell viability issues (e.g., cytotoxicity of the drug combination).
-
Pipetting errors during serial dilutions.
-
Edge effects in the assay plate.
Troubleshooting Steps:
-
Standardize Viral Inoculum: Ensure a consistent multiplicity of infection (MOI) across all wells. Titer the viral stock immediately before each experiment.
-
Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) for each drug individually and in combination at the concentrations used in the antiviral assay. This will help distinguish between antiviral effects and cell death due to toxicity.
-
Refine Pipetting Technique: Use calibrated pipettes and consider using a multichannel pipette for consistency in reagent addition.
-
Mitigate Edge Effects: Avoid using the outer wells of the assay plate for experimental data points. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Issue: Unexpected Synergy or Antagonism Observed
Potential Cause:
-
The drugs may have off-target effects that influence each other's activity.
-
One drug may be altering the uptake or metabolism of the other within the cells.
-
The analytical method for quantifying the interaction (e.g., MacSynergy, Bliss Independence) may be sensitive to certain data patterns.
Troubleshooting Steps:
-
Confirm with a Secondary Assay: Validate the findings using a different assay format, for example, a plaque reduction assay if the initial screen was a yield reduction assay.
-
Investigate Off-Target Effects: this compound has been shown to have potential anti-inflammatory effects by reducing cytokine storms in some models. Consider if your combination partner might also have immunomodulatory or other off-target activities that could lead to unexpected interactions.
-
Evaluate Drug Uptake: While this compound itself is not a major substrate of common transporters, your combination drug might be. Consider if there could be competition for cellular uptake mechanisms.
-
Review Data Analysis: Ensure the chosen synergy model is appropriate for your experimental design. Compare results from different models (e.g., Bliss Independence vs. Loewe Additivity) to see if the interaction classification is consistent.
Data Presentation
Table 1: In Vitro Combination of this compound and Favipiravir against Influenza A/California/07/2009 (H1N1)
| This compound (µM) | Favipiravir (µM) | Interaction | Synergy Volume (µM²%) |
| 0.1 - 32 | 0.32 - 10 | Possible Synergy | 11.6 - 12.8 |
Data synthesized from Tarbet et al., 2014.
Table 2: In Vitro Combination of this compound and Oseltamivir Carboxylate against Influenza A/NWS/33 (H1N1)
| This compound (µM) | Oseltamivir Carboxylate (µM) | Interaction | Synergy Volume |
| 1 - 10 | 1 - 10 | Significant Synergy | 9.1 |
Data from Smee et al., 2010.
Experimental Protocols
Checkerboard Assay for Antiviral Synergy (Viral Yield Reduction)
This protocol is a general guideline and should be optimized for your specific virus strain and cell line.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to form a confluent monolayer on the day of infection.
-
Drug Dilution Matrix:
-
Prepare serial dilutions of this compound along the rows of the plate.
-
Prepare serial dilutions of the combination drug along the columns of the plate.
-
The final plate will contain a matrix of concentrations for both drugs, as well as wells with each drug alone and no-drug controls.
-
-
Viral Infection: Aspirate the cell culture medium and infect the cells with a standardized amount of influenza virus (a typical MOI is 0.01 to 0.1).
-
Drug Addition: After a 1-hour adsorption period, remove the viral inoculum and add the pre-prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Viral Titer Quantification:
-
Collect the supernatant from each well.
-
Determine the viral titer in each supernatant using a standard method such as the TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
-
Data Analysis:
-
Calculate the reduction in viral titer for each drug combination compared to the no-drug control.
-
Analyze the interaction between the two drugs using a synergy model such as the MacSynergy II program or by calculating the Fractional Inhibitory Concentration (FIC) index.
-
Visualizations
Caption: Mechanism of action for this compound and a potential combination drug, Favipiravir.
Caption: A typical experimental workflow for a checkerboard antiviral assay.
Caption: A logical flow for troubleshooting unexpected results in combination studies.
References
Adjusting Peramivir dosage for pediatric and renally impaired subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustments for Peramivir in pediatric subjects and patients with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the standard intravenous (IV) dosage of this compound for pediatric patients with normal renal function?
A1: The standard dosage of this compound for pediatric patients is age-dependent and administered as a single dose. For acute uncomplicated influenza, the recommended dosage for patients 6 months to 12 years of age is a single 12 mg/kg dose (up to a maximum of 600 mg) infused intravenously over 15 to 30 minutes.[1] Adolescents aged 13 years and older should receive a single 600 mg dose.[1][2] For more severe infections, such as avian influenza, a daily dose of 10 mg/kg (up to 600 mg) for five or more days may be considered, although this is not a standard single-dose regimen.[3]
Q2: How should the this compound dosage be adjusted for a pediatric patient with renal impairment?
A2: Dosage adjustments for pediatric patients aged 2 years and older with renal impairment are based on their creatinine clearance (CrCl).[4] For children with a CrCl between 30 and 49 mL/min, the recommended single dose is 4 mg/kg (maximum 200 mg). If the CrCl is between 10 and 29 mL/min, the dose should be reduced to 2 mg/kg (maximum 100 mg). There is insufficient data to recommend a dose for children aged 6 months to less than 2 years with a CrCl below 50 mL/min.
Q3: What are the dosage recommendations for adult patients with renal impairment?
A3: For adult patients with impaired renal function, the this compound dosage should be adjusted based on their creatinine clearance. Adults with a CrCl of 30-49 mL/min should receive a single dose of 200 mg. For those with a CrCl of 10-29 mL/min, a single 100 mg dose is recommended. Patients with end-stage renal disease (ESRD) on hemodialysis should also receive a dose adjusted based on their creatinine clearance, administered after dialysis.
Q4: How does renal impairment affect the pharmacokinetics of this compound?
A4: this compound is primarily eliminated through the kidneys. In patients with renal impairment, the area under the concentration-time curve (AUC), a measure of total drug exposure, is significantly increased. Studies have shown that the AUC can increase by 3 to 5.5 times in patients with moderate to severe renal impairment. This increased exposure necessitates the dose reductions outlined in the guidelines to avoid potential toxicity.
Q5: Are there any specific considerations for critically ill pediatric patients?
A5: Yes, critically ill pediatric patients may exhibit different pharmacokinetic profiles compared to those with uncomplicated influenza. Some studies suggest that critically ill children may have an increased clearance and a shorter elimination half-life of this compound. This could potentially lead to lower drug exposure. In such cases, more frequent dosing, such as every 12 hours, might be considered, and therapeutic drug monitoring could be beneficial to ensure adequate drug levels are maintained.
Troubleshooting Guides
Problem: Uncertainty in calculating creatinine clearance for dosage adjustment.
Solution:
-
Utilize a standard formula: For adults, the Cockcroft-Gault equation is commonly used to estimate CrCl. For pediatric patients, the Schwartz equation is recommended.
-
Ensure accurate inputs: Accurate measurement of serum creatinine, patient weight, age, and height (for the Schwartz equation) is crucial for an accurate CrCl estimation.
-
Consult clinical guidelines: Refer to the latest FDA or CDC guidelines for the most current recommendations on CrCl calculation and corresponding this compound dosage adjustments.
Problem: Concerns about potential drug interactions in patients with renal impairment.
Solution:
-
Review concomitant medications: Be cautious when co-administering this compound with other nephrotoxic drugs, as this could exacerbate renal issues.
-
Monitor renal function: Regularly monitor serum creatinine and calculate CrCl throughout the treatment period, especially in patients with pre-existing renal conditions or those on other potentially nephrotoxic agents.
-
Mechanism of interaction: this compound can interact with drugs that decrease renal clearance, such as probenecid, leading to increased levels of this compound.
Quantitative Data Summary
Table 1: this compound Dosage Adjustments for Pediatric Patients with Renal Impairment
| Creatinine Clearance (CrCl) | Age 2-12 years | Age ≥13 years | Maximum Dose |
| ≥50 mL/min | 12 mg/kg (single dose) | 600 mg (single dose) | 600 mg |
| 30-49 mL/min | 4 mg/kg (single dose) | 200 mg (single dose) | 200 mg |
| 10-29 mL/min | 2 mg/kg (single dose) | 100 mg (single dose) | 100 mg |
| <10 mL/min (on hemodialysis) | 2 mg/kg after dialysis | 100 mg after dialysis | 100 mg |
Data sourced from multiple references.
Table 2: this compound Dosage Adjustments for Adult Patients with Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Single Dose |
| ≥50 mL/min | 600 mg |
| 30-49 mL/min | 200 mg |
| 10-29 mL/min | 100 mg |
| <10 mL/min (on hemodialysis) | 100 mg (administered after dialysis) |
Data sourced from multiple references.
Experimental Protocols
Protocol: Phase I, Open-Label Study to Evaluate the Pharmacokinetics and Safety of Intravenous this compound in Subjects with Impaired Renal Function
-
Objective: To assess the effect of varying degrees of renal impairment on the pharmacokinetics and safety of a single intravenous dose of this compound.
-
Study Design: An open-label, multi-center study involving five cohorts of subjects based on their creatinine clearance (CrCl):
-
Cohort 1: Normal renal function (CrCl >80 mL/min)
-
Cohort 2: Mild renal impairment (CrCl 50-80 mL/min)
-
Cohort 3: Moderate renal impairment (CrCl 30-49 mL/min)
-
Cohort 4: Severe renal impairment (CrCl <30 mL/min)
-
Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis
-
-
Methodology:
-
Subject Recruitment: Male and female subjects aged ≥ 18 years were enrolled into cohorts based on their baseline CrCl.
-
Drug Administration: All subjects received a single intravenous dose of this compound (e.g., 2 mg/kg). The infusion was administered over a specified period (e.g., 15-30 minutes).
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-infusion (e.g., pre-dose, end of infusion, and at various intervals up to 168 hours post-dose). Urine samples were also collected to determine the extent of renal excretion.
-
Bioanalysis: Plasma and urine concentrations of this compound were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), plasma clearance (CL), and terminal half-life (t1/2).
-
Safety Assessment: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
-
-
Outcome Measures: The primary outcome was the characterization of this compound's pharmacokinetic profile in each renal impairment cohort. The secondary outcome was the assessment of the safety and tolerability of this compound in this population.
Visualizations
Caption: Workflow for this compound dosage determination in pediatric patients.
References
Mitigating side effects of Peramivir in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Peramivir in animal studies. The information is intended to help anticipate and address potential side effects and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in animal studies?
A1: Based on preclinical toxicology studies, the most notable side effects observed in animal models include renal and developmental toxicities, particularly at high doses or with continuous infusion. In juvenile animal studies, hematological changes such as decreased neutrophil counts have also been observed. While gastrointestinal side effects like diarrhea are common in humans, they are less consistently reported in animal models but should be monitored.[1][2]
Q2: Are there established protocols to mitigate this compound-induced side effects in animals?
A2: The published literature primarily focuses on the efficacy and safety profile of this compound, with limited information on specific strategies to mitigate its side effects in animal models. Mitigation would likely involve standard supportive care and dose adjustments. For instance, ensuring adequate hydration can be a general strategy to minimize potential renal toxicity. Researchers should consider incorporating humane endpoints in their study design related to the observed toxicities.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the influenza virus neuraminidase enzyme.[3][4][5] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking neuraminidase, this compound prevents the spread of the virus to other cells.
Q4: Is this compound effective against all strains of influenza in animal models?
A4: this compound has demonstrated broad efficacy against both influenza A and B viruses in various animal models, including mice, ferrets, and cynomolgus macaques. However, the emergence of resistant strains, such as those with the H275Y mutation in the neuraminidase protein, can reduce its effectiveness. Combination therapy with other antivirals, like favipiravir, has been explored to enhance efficacy against resistant strains in mice.
Troubleshooting Guides
Issue 1: Observation of Renal Abnormalities
-
Symptoms: Increased serum creatinine or blood urea nitrogen (BUN), histological evidence of renal tubular changes, or in developmental studies, observations of reduced renal papilla or dilated ureters.
-
Possible Cause: High-dose or continuous intravenous infusion of this compound has been associated with nephrotoxicity in some animal models.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare the administered dose with the No-Observed-Adverse-Effect Level (NOAEL) from available toxicology data (see Table 1). Consider if a lower dose or a different administration schedule (e.g., bolus injection instead of continuous infusion) could achieve the desired therapeutic effect with less renal exposure.
-
Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate drug-induced nephrotoxicity.
-
Monitor Renal Function: Implement regular monitoring of renal function markers throughout the study.
-
Histopathological Analysis: Conduct thorough histopathological examination of the kidneys at the end of the study to characterize any observed nephrotoxicity.
-
Issue 2: Hematological Changes (Neutropenia)
-
Symptoms: A significant decrease in neutrophil counts in blood samples. This has been noted in some juvenile animal studies and is a known side effect in humans.
-
Possible Cause: The precise mechanism for this compound-induced neutropenia is not well-elucidated but may involve effects on hematopoietic precursors.
-
Troubleshooting Steps:
-
Baseline and Monitoring: Establish baseline complete blood counts (CBCs) before drug administration and monitor CBCs at regular intervals during the study.
-
Dose-Response Assessment: If neutropenia is observed, consider including lower dose groups in subsequent studies to determine if the effect is dose-dependent.
-
Supportive Care: In cases of severe neutropenia, consider implementing institutional guidelines for supportive care to prevent secondary infections, although this is more common in a clinical setting.
-
Issue 3: Lack of Efficacy in an Influenza Challenge Model
-
Symptoms: No significant reduction in viral titers, morbidity (e.g., weight loss), or mortality in this compound-treated animals compared to a placebo group.
-
Possible Cause:
-
Resistant Viral Strain: The influenza strain used may have a mutation (e.g., H275Y) that confers resistance to this compound.
-
Delayed Treatment Initiation: The efficacy of neuraminidase inhibitors is highly dependent on early administration.
-
Inadequate Dosing: The dose may be insufficient for the specific animal model and viral strain.
-
-
Troubleshooting Steps:
-
Sequence the Virus: If possible, sequence the neuraminidase gene of the viral stock to check for known resistance mutations.
-
Optimize Treatment Window: Initiate this compound treatment as early as possible after the viral challenge. Studies in mice have shown that delaying treatment can significantly reduce efficacy.
-
Dose-Ranging Study: Conduct a dose-ranging study to determine the optimal therapeutic dose for your specific experimental conditions.
-
Consider Combination Therapy: For known resistant strains, exploring combination therapy with an antiviral with a different mechanism of action may be warranted.
-
Quantitative Data from Animal Studies
Table 1: Summary of this compound Toxicological Findings in Animal Studies
| Species | Route of Administration | Dose / Exposure | Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Rat | Intravenous (Continuous Infusion) | - | Fetal anomalies (reduced renal papilla, dilated ureters) | 0.8-fold human exposure |
| Rat | Intravenous (Bolus) | Up to 600 mg/kg | No treatment-related maternal or fetal toxicities | 8-fold human exposure |
| Rabbit | Intravenous (Bolus) | ≥200 mg/kg | Maternal nephrotoxicity, abnormal liver function | 200 mg/kg (exposure margin of 8) |
| Rabbit (Juvenile) | Oral | 1200 mg/kg/day | Renal cortical tubular changes | 300 mg/kg/day |
| Rat (Juvenile) | Oral | - | Dose-related increases in RBCs/neutrophils, decreases in urinary pH/specific gravity | 1500 mg/kg/day |
| Mouse | Intravenous | 40 mg/kg/day for 20 days | No obvious signs of drug-related toxicity | Not established in this study |
Data compiled from
Experimental Protocols
Key Experiment: Intravenous Administration of this compound in Mice
This protocol is a general guideline and should be adapted to specific research needs and institutional animal care and use committee (IACUC) guidelines.
Objective: To administer a single intravenous dose of this compound to mice for efficacy or toxicity studies.
Materials:
-
This compound for injection (e.g., RAPIVAB™)
-
Sterile saline (0.9% sodium chloride) or 5% dextrose solution for dilution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and syringes
-
Antiseptic solution (e.g., 70% ethanol)
-
Gauze
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required dose of this compound based on the mean body weight of the mice in the treatment group.
-
Aseptically dilute the this compound stock solution with sterile saline or 5% dextrose to the final desired concentration. The injection volume should not exceed the recommended guidelines for intravenous injection in mice (typically 5-10 ml/kg).
-
-
Animal Preparation:
-
Warm the mouse using a heat lamp or warming pad for a few minutes to induce vasodilation of the tail veins, making them more visible and accessible.
-
Place the mouse in a suitable restrainer to secure it and expose the tail.
-
-
Injection:
-
Wipe the tail with an antiseptic solution.
-
Immobilize the tail and identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, starting from the distal part of the tail.
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the prepared this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Mechanism of Action of this compound
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 5. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Peramivir Administration in Ferret and Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral agent Peramivir in ferret and mouse models of influenza infection.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ferret and mouse models for studying this compound's efficacy?
A: Both ferret and mouse models are well-established for influenza research. Ferrets are considered the gold standard as they exhibit human-like clinical symptoms of influenza, including fever, sneezing, and nasal discharge.[1][2][3] Mice are also widely used due to their cost-effectiveness, ease of handling, and the availability of a wide range of immunological reagents.[1] They are particularly useful for lethal challenge studies to assess survival rates.[4]
Q2: What is the recommended route of administration for this compound in these models?
A: this compound has poor oral bioavailability. Therefore, parenteral routes such as intravenous (IV) and intramuscular (IM) administration are recommended to achieve therapeutic plasma concentrations. IV administration ensures rapid and complete bioavailability. IM injection has also been shown to be effective and results in rapid absorption. Intrapulmonary delivery has been explored as a potential route for late-stage, lower respiratory tract infections in ferrets.
Q3: How does the timing of this compound administration impact its efficacy?
A: Early initiation of treatment is crucial for optimal efficacy. Administration of this compound within 24 to 48 hours post-infection significantly improves survival rates and reduces viral titers. Delayed treatment can still provide some benefit, but its effectiveness is generally reduced. In immunosuppressed mice, repeated administration of this compound was effective even when initiated up to 72 hours post-infection.
Q4: Is a single dose of this compound sufficient, or is a multi-dose regimen required?
A: The necessity of a single versus a multi-dose regimen depends on the severity of the infection and the host's immune status. A single intravenous dose of this compound has been shown to be effective in reducing viral titers and mortality in both ferret and mouse models of influenza B and H1N1 infection. However, in cases of highly pathogenic avian influenza (H5N1) or in immunosuppressed animals, a multi-dose regimen may be more beneficial in preventing mortality and reducing viral replication.
Q5: What are the expected pharmacokinetic profiles of this compound in ferrets and mice?
A: Following intravenous or intramuscular administration, this compound is rapidly absorbed and reaches high plasma concentrations. The pharmacokinetic parameters can vary depending on the dose and the animal model. For detailed pharmacokinetic data, please refer to the tables in the "Data Presentation" section.
Troubleshooting Guides
Issue 1: Sub-optimal efficacy observed despite timely this compound administration.
-
Possible Cause 1: Inadequate Dosage. The dose of this compound may not be sufficient to inhibit viral replication effectively.
-
Solution: Refer to the dose-response studies in the literature. A dose of 30 mg/kg has been shown to be effective in many studies, but this may need to be adjusted based on the virus strain and disease severity.
-
-
Possible Cause 2: Viral Resistance. The influenza strain used may have reduced susceptibility to this compound.
-
Solution: Sequence the neuraminidase gene of the virus to check for mutations known to confer resistance. While this compound is effective against some oseltamivir-resistant strains (e.g., H275Y), resistance can still emerge.
-
-
Possible Cause 3: High Viral Inoculum. An excessively high viral challenge dose can overwhelm the antiviral effect.
-
Solution: Ensure the viral inoculum used is within a lethal or pathogenic range that still allows for the evaluation of antiviral efficacy. High viral inocula can lead to rapid disease progression and may mask the therapeutic benefit of the drug.
-
Issue 2: High variability in experimental outcomes between individual animals.
-
Possible Cause 1: Inconsistent Drug Administration. Variability in the volume or concentration of the injected drug can lead to inconsistent plasma levels.
-
Solution: Ensure accurate and consistent administration techniques. For intravenous injections, use a catheter to ensure the full dose enters the circulation.
-
-
Possible Cause 2: Biological Variability. Individual differences in metabolism and immune response can contribute to variability.
-
Solution: Increase the number of animals per group to enhance statistical power and account for biological variation.
-
-
Possible Cause 3: Anesthesia Effects. Anesthesia can affect the pharmacokinetics of antiviral drugs.
-
Solution: Standardize the anesthesia protocol across all animals and consider its potential impact on drug metabolism and distribution.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Ferret and Mouse Models
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Ferret | Intravenous | 30 | 194 | 89.1 | |
| Ferret | Intramuscular | 1 | - | - | |
| Ferret | Intramuscular | 3 | - | - | |
| Ferret | Intramuscular | 9 | - | - | |
| Mouse | Intramuscular | 30 | 17.675 | - |
Table 2: Efficacy of this compound in Ferret and Mouse Models (Survival Studies)
| Animal Model | Virus Strain | Treatment Regimen | Survival Rate (%) | Control Survival Rate (%) | Reference |
| Mouse | A/H1N1pdm09 (immunosuppressed) | 40 mg/kg IV for 20 days | >80 | 0 | |
| Mouse | A/Vietnam/1203/04 (H5N1) | Single or multiple IM doses | 70-80 | 36 | |
| Ferret | A/Vietnam/1203/04 (H5N1) | Multiple IM doses (30 mg/kg) | 40-64 (increase over control) | - | |
| Ferret (aged) | A/California/07/2009 (H1N1) | Intrapulmonary at 3 & 5 dpi | 75 | 0 (vehicle control) | |
| Ferret (aged) | A/California/07/2009 (H1N1) | Intramuscular at 3 & 5 dpi | 50 | 0 (vehicle control) |
Experimental Protocols
1. Intravenous this compound Administration in a Mouse Influenza Model
-
Virus Inoculation: Mice are anesthetized and intranasally inoculated with a lethal dose of influenza virus (e.g., A/H1N1pdm09).
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously via the tail vein. Dosing can be a single injection or repeated daily for a specified duration.
-
Sample Collection and Analysis:
-
Survival and Body Weight: Animals are monitored daily for survival and changes in body weight for a period of 14-21 days.
-
Viral Titers: Lungs are harvested at specific time points post-infection, homogenized, and viral titers are determined by methods such as the 50% tissue culture infective dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.
-
Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine plasma concentrations of this compound using methods like liquid chromatography-tandem mass spectrometry (LC/MS/MS).
-
2. Intramuscular this compound Administration in a Ferret Influenza Model
-
Virus Inoculation: Ferrets are anesthetized and inoculated intranasally with a pathogenic dose of influenza virus (e.g., A/Vietnam/1203/04 H5N1).
-
This compound Administration: this compound is administered via intramuscular injection, typically in the thigh muscle. Treatment can be initiated at a specified time post-infection and may consist of single or multiple doses.
-
Sample Collection and Analysis:
-
Clinical Signs and Survival: Ferrets are monitored daily for clinical signs of illness (e.g., temperature, activity level) and survival.
-
Viral Titers: Nasal washes are collected on multiple days post-infection to monitor viral shedding. Lung and brain tissues can also be collected at necropsy to determine viral titers.
-
Pharmacokinetics: Blood samples are collected at predetermined intervals after dosing to measure plasma this compound concentrations.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in a mouse influenza model.
Caption: Experimental workflow for assessing this compound efficacy in a ferret model.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Repeated Intravenous Injection of this compound against Influenza A (H1N1) 2009 Virus Infection in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Peramivir vs. Oseltamivir: A Comparative Efficacy Analysis Against H1N1 Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent neuraminidase inhibitors, Peramivir and Oseltamivir, against H1N1 influenza virus strains. The information presented is collated from a range of in vitro, in vivo, and clinical studies to support research and development in antiviral therapies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize key quantitative data from various studies, offering a direct comparison of the antiviral activities of this compound and Oseltamivir against H1N1 strains.
In Vitro Efficacy: Neuraminidase Inhibition
| Virus Strain | Antiviral | IC50 (nM) | Fold Increase in IC50 (Resistant vs. Wild-Type) | Reference |
| Wild-Type H1N1 | ||||
| A/California/07/2009 (H1N1) | Oseltamivir Carboxylate | ~5.07 | N/A | [1] |
| This compound | ~1.38 | N/A | [1] | |
| Seasonal H1N1 (2009) | Oseltamivir Carboxylate | 0.0112 | N/A | [2] |
| Oseltamivir-Resistant H1N1 (H275Y mutation) | ||||
| A/Mississippi/03/2001 (H1N1) H275Y | Oseltamivir Carboxylate | >100 | >20 | [3] |
| This compound | 29-38 | ~21-27.5 | [3] | |
| A/Hong Kong/2369/2009 (H1N1) H275Y | Oseltamivir Carboxylate | >100 | >20 | |
| This compound | 29-38 | ~21-27.5 | ||
| Recombinant K09/NA:Y275 | Oseltamivir Carboxylate | 423.10 | >75 | |
| This compound | 104.40 | >75 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.
In Vivo Efficacy: Mouse Models
| Mouse Model | Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Reference |
| Influenza A/NWS/33 (H1N1) Lethal Infection | ||||
| Placebo | - | 5 | ||
| Oseltamivir | 1 | 70 | ||
| 0.4 | 10 | |||
| 0.2 | 10 | |||
| This compound | 1 | 100 | ||
| 0.4 | 100 | |||
| 0.2 | 60 | |||
| 0.1 | 10 | |||
| Oseltamivir-Resistant A/Mississippi/03/2001 (H1N1) H275Y Infection | ||||
| Placebo | - | 0 | ||
| Oseltamivir | 100 | 30 | ||
| 300 | 60 | |||
| Oseltamivir-Resistant A/Hong Kong/2369/2009 (H1N1) H275Y Infection | ||||
| Placebo | - | 0 | ||
| Oseltamivir | 100 | 50 | ||
| 300 | 70 |
Clinical Efficacy: Human Trials
| Study Population | Treatment Group | Dosage | Median Time to Alleviation of Symptoms (hours) | Median Time to Fever Resolution (hours) | Reference |
| Hospitalized Adults with Seasonal Influenza (including H1N1) | |||||
| This compound | 200 mg once daily | 23.7 | Not Reported | ||
| This compound | 400 mg once daily | 37.0 | Not Reported | ||
| Oseltamivir | 75 mg twice daily | 28.1 | Not Reported | ||
| Severe Influenza A with Primary Viral Pneumonia | |||||
| This compound | 300 mg once daily | 78 | 12.32 | ||
| Oseltamivir | 75 mg twice daily | 93.6 | 23.67 | ||
| High-Risk Emergency Department Patients with Influenza | |||||
| This compound | Single IV dose | Comparable to Oseltamivir | Comparable to Oseltamivir | ||
| Oseltamivir | 5-day oral course | Comparable to this compound | Comparable to this compound |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method to determine the in vitro efficacy of neuraminidase inhibitors.
Objective: To determine the concentration of this compound or Oseltamivir required to inhibit 50% of the influenza neuraminidase enzyme activity (IC50).
Materials:
-
Influenza H1N1 virus stock
-
This compound and Oseltamivir carboxylate (the active form of Oseltamivir)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound and Oseltamivir carboxylate in assay buffer.
-
Virus Preparation: Dilute the H1N1 virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
Assay Setup:
-
Add 50 µL of diluted drug to the wells of a 96-well plate.
-
Add 50 µL of diluted virus to each well containing the drug.
-
Include control wells with virus and no drug (100% activity) and wells with buffer only (background).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of MUNANA substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence (excitation ~360 nm, emission ~450 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the background rate from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (virus only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Study in a Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of antiviral compounds against lethal H1N1 influenza virus infection in mice.
Objective: To assess the ability of this compound and Oseltamivir to protect mice from mortality and morbidity following a lethal H1N1 challenge.
Materials:
-
6- to 8-week-old female BALB/c mice
-
Mouse-adapted H1N1 influenza virus stock
-
This compound and Oseltamivir formulations for administration (e.g., oral gavage for Oseltamivir, intramuscular or intravenous for this compound)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least 3 days prior to the experiment.
-
Virus Challenge:
-
Anesthetize the mice lightly.
-
Inoculate the mice intranasally with a lethal dose (e.g., 5 x LD50) of the H1N1 virus suspended in 50 µL of PBS.
-
-
Antiviral Treatment:
-
Randomly assign mice to treatment groups (e.g., placebo, Oseltamivir, this compound at various doses).
-
Initiate treatment at a specified time point post-infection (e.g., 4 hours or 24 hours).
-
Administer the drugs according to the planned dosing schedule (e.g., twice daily for 5 days). The placebo group receives the vehicle control.
-
-
Monitoring:
-
Monitor the mice daily for 14-21 days for signs of illness, including weight loss, ruffled fur, and lethargy.
-
Record body weight daily.
-
Record mortality daily. Euthanize mice that lose more than a predefined percentage of their initial body weight (e.g., 25-30%) or exhibit severe signs of distress.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) for each treatment group and compare them using a statistical test such as the log-rank test.
-
Plot the mean body weight change over time for each group.
-
Statistical significance is determined by comparing treatment groups to the placebo group.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of neuraminidase inhibitors and a typical experimental workflow.
Caption: Influenza Virus Life Cycle and Mechanism of Neuraminidase Inhibitors.
Caption: Experimental Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
References
- 1. Combination Effects of this compound and Favipiravir against Oseltamivir-Resistant 2009 Pandemic Influenza A(H1N1) Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Peramivir vs. Zanamivir: A Comparative Analysis of Neuraminidase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of two prominent neuraminidase inhibitors, Peramivir and Zanamivir, to the influenza virus neuraminidase enzyme. The following sections present quantitative data from experimental studies, detailed methodologies of the assays used, and visual representations of the mechanism of action and experimental workflows.
Quantitative Data Summary
The binding affinity of neuraminidase inhibitors is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. A lower IC50 value indicates a higher binding affinity and greater potency.
The table below summarizes the IC50 values for this compound and Zanamivir against various influenza virus subtypes as reported in multiple studies. It is important to note that IC50 values can vary depending on the specific viral strain and the experimental conditions.
| Drug | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| This compound | ~0.03 - 0.13[1][2] | Lower than Zanamivir[1] | 0.74 ± 0.33[2] |
| Zanamivir | 0.61 - 0.92[3] | 1.48 - 3.09 | 2.02 - 4.19 |
Notably, studies have consistently shown that this compound often exhibits lower IC50 values compared to Zanamivir, particularly against influenza A strains and has shown improved in vitro activity against influenza B isolates compared to zanamivir.
Mechanism of Neuraminidase Inhibition
Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting this enzyme, these drugs prevent the spread of the virus to other cells, thus curtailing the infection. Both this compound and Zanamivir are competitive inhibitors that bind to the highly conserved active site of the neuraminidase enzyme.
Experimental Protocols
The binding affinity of this compound and Zanamivir to neuraminidase is typically determined using a fluorescence-based neuraminidase inhibition assay. The most common method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Neuraminidase Inhibition Assay (Fluorometric, MUNANA-based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase. The principle lies in the cleavage of the MUNANA substrate by neuraminidase to release a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.
Materials:
-
Influenza virus stock
-
This compound and Zanamivir
-
MUNANA substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M NaOH in 80% ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Inhibitor Preparation: Prepare master stocks of this compound and Zanamivir (e.g., 300 µM in assay buffer). Perform serial dilutions to create a range of concentrations to be tested.
-
Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that provides a linear rate of substrate turnover.
-
Incubation: In a 96-well plate, add the diluted virus and the various concentrations of the inhibitor (this compound or Zanamivir). Incubate at 37°C for 30-45 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well (final concentration typically around 100 µM). Incubate the plate at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a high pH stop solution.
-
Fluorescence Reading: Measure the fluorescence of the product (4-MU) using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 465 nm.
-
Data Analysis: Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
References
Peramivir Demonstrates Potent Inhibitory Activity Against Oseltamivir-Resistant Influenza Viruses
A comprehensive analysis of experimental data reveals peramivir as a viable therapeutic alternative for influenza strains exhibiting resistance to oseltamivir. This guide provides a comparative overview of its efficacy, supported by quantitative data and detailed experimental protocols.
Influenza virus strains resistant to the widely used neuraminidase inhibitor oseltamivir pose a significant challenge to effective antiviral therapy. The most common mutation conferring this resistance is the H275Y substitution in the neuraminidase (NA) protein of influenza A viruses. This mutation prevents the conformational change in the NA active site required for oseltamivir to bind effectively[1]. This compound, another potent neuraminidase inhibitor, has been shown to retain significant activity against these resistant variants, offering a crucial alternative for treatment.
Comparative Inhibitory Activity
The inhibitory activities of this compound, oseltamivir, and zanamivir against various oseltamivir-sensitive and -resistant influenza virus strains are summarized below. The data, presented as 50% inhibitory concentrations (IC50), highlight the reduced susceptibility of resistant strains to oseltamivir and the maintained or comparatively stronger activity of this compound and zanamivir.
| Virus Strain | Relevant NA Mutation | This compound IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) | Reference |
| Influenza A(H1N1) | |||||
| Wild-Type (Oseltamivir-Sensitive) | None | 0.04 - 9.2 | 0.08 - 78 | 0.43 - 1.5 | [2] |
| Oseltamivir-Resistant | H275Y | 8 - 40 | >100 - 400 | 0.24 - 1.5 | [2][3] |
| Influenza B | |||||
| Wild-Type | None | ~0.78 | ~1.14 | Not specified | |
| Oseltamivir-Resistant | D198N | Susceptible (<10) | Resistant | Resistant | [4] |
Note: IC50 values can vary between studies due to differences in assay conditions.
The H275Y mutation in influenza A (H1N1) viruses can lead to a more than 200-fold increase in the IC50 value for oseltamivir. While this mutation also results in a reduced susceptibility to this compound, with an approximately 50-fold increase in IC50, this compound often remains active within a therapeutic concentration range. In contrast, zanamivir's efficacy is largely unaffected by the H275Y mutation. For influenza B viruses, a variant with the D198N substitution has shown resistance to oseltamivir and zanamivir but remained susceptible to this compound.
Mechanism of Action and Resistance
This compound, like other neuraminidase inhibitors, functions by blocking the active site of the influenza neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells. The H275Y mutation alters the conformation of the neuraminidase active site, hindering the binding of oseltamivir. This compound's chemical structure allows it to bind differently and maintain inhibitory activity against some of these resistant strains.
Caption: Mechanism of Neuraminidase Inhibition and Resistance.
Experimental Protocols
The primary method for determining the inhibitory activity of antiviral compounds against influenza neuraminidase is the neuraminidase inhibition assay.
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus isolates (wild-type and resistant strains)
-
Neuraminidase inhibitors (this compound, Oseltamivir Carboxylate, Zanamivir)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Preparation: Dilute virus stocks to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Compound Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Assay Setup:
-
Add 50 µL of diluted virus to each well of a 96-well plate.
-
Add 50 µL of the serially diluted inhibitor to the corresponding wells.
-
Include control wells with virus only (no inhibitor) and wells with buffer only (background).
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for Neuraminidase Inhibition Assay.
Conclusion
References
- 1. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peramivir and Other Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Neuraminidase Inhibitors for Influenza.
The class of antiviral drugs known as neuraminidase inhibitors (NAIs) is a cornerstone in the management and treatment of influenza A and B virus infections. These agents work by blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells, thereby preventing the spread of infection.[1][2][3] This guide provides a detailed head-to-head comparison of Peramivir with other key neuraminidase inhibitors: Oseltamivir, Zanamivir, and Laninamivir. The comparison focuses on objective performance metrics supported by experimental data to inform research and drug development efforts.
Mechanism of Action: A Shared Target
All four neuraminidase inhibitors—this compound, Oseltamivir, Zanamivir, and Laninamivir—share a common mechanism of action. They are designed to mimic sialic acid, the natural substrate of the neuraminidase enzyme.[2] By binding to the active site of the neuraminidase enzyme on the surface of the influenza virus, these inhibitors prevent the enzyme from cleaving sialic acid residues on the host cell.[2] This action effectively traps the newly replicated viruses on the cell surface, preventing their release and subsequent infection of other cells.
References
In Vitro Susceptibility of Influenza B Isolates: A Comparative Analysis of Peramivir and Oseltamivir
For Immediate Release
This guide provides a comprehensive comparison of the in vitro susceptibility of influenza B isolates to two prominent neuraminidase inhibitors: Peramivir and Oseltamivir. The data presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
Influenza B viruses, circulating as two distinct genetic lineages (B/Victoria and B/Yamagata), contribute significantly to the seasonal influenza burden. Neuraminidase inhibitors (NAIs) are a cornerstone of antiviral therapy. This guide details the in vitro efficacy of this compound and Oseltamivir against various influenza B isolates, including those with amino acid substitutions that may confer reduced susceptibility. The data consistently demonstrates that while both drugs are generally effective, variations in potency exist depending on the viral lineage and the presence of specific neuraminidase mutations.
Comparative Susceptibility Data
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and Oseltamivir against wild-type and mutant influenza B viruses. IC50 values represent the concentration of the drug required to inhibit 50% of the viral neuraminidase activity in vitro. Lower IC50 values indicate greater potency.
| Influenza B Lineage | Neuraminidase (NA) Amino Acid Substitution | This compound IC50 (nM) Mean ± SD or Range | Oseltamivir IC50 (nM) Mean ± SD or Range | Fold Change in IC50 (vs. Wild-Type) |
| B/Victoria | Wild-Type | 0.74 ± 0.33[1] | 3.41[2] | N/A |
| D197E | - | 12.70[2] | ~4-fold vs. mean[2] | |
| A245T | 5-fold increase from baseline[1] | 20-fold increase from baseline | Varies | |
| B/Yamagata | Wild-Type | 0.74 ± 0.33 | 8.8 | N/A |
| I221T | 43-fold increase from baseline | Reduced inhibition reported | Varies | |
| H273Y | ~70-fold increase | 4–8-fold increase | Varies | |
| D197N | - | Reduced inhibition reported | Varies | |
| E117A/G | Highly reduced inhibition | Highly reduced inhibition | Varies | |
| E105K | Highly reduced inhibition | Highly reduced inhibition | Varies | |
| P139S | Highly reduced inhibition | Highly reduced inhibition | Varies | |
| G140R | Highly reduced inhibition | Highly reduced inhibition | Varies |
Note: The table is a synthesis of data from multiple sources. Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental assays.
Experimental Protocols
The in vitro susceptibility of influenza B isolates to neuraminidase inhibitors is primarily determined using a neuraminidase inhibition (NI) assay. The most common method is a fluorescence-based assay.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of an antiviral compound to inhibit the enzymatic activity of the influenza neuraminidase.
Materials:
-
Influenza B virus isolates (cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs)
-
This compound and Oseltamivir carboxylate (the active metabolite of Oseltamivir)
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol)
-
96-well microplates
-
Fluorometer
Procedure:
-
Virus Titration: The neuraminidase activity of the viral stock is determined to establish the appropriate dilution for the assay.
-
Serial Dilution of Inhibitors: this compound and Oseltamivir carboxylate are serially diluted in the assay buffer to create a range of concentrations.
-
Incubation: The diluted virus is pre-incubated with the serially diluted antiviral drugs in the 96-well plate. This allows the inhibitor to bind to the viral neuraminidase.
-
Substrate Addition: The fluorescent substrate MUNANA is added to each well. If the neuraminidase is active, it will cleave MUNANA, releasing a fluorescent product (4-methylumbelliferone).
-
Reaction Termination: After a set incubation period, the reaction is stopped by adding a stop solution.
-
Fluorescence Measurement: The fluorescence in each well is measured using a fluorometer. The intensity of the fluorescence is directly proportional to the neuraminidase activity.
-
IC50 Calculation: The drug concentration that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fluorescence-based neuraminidase inhibition assay.
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
Key Signaling Pathway: Neuraminidase Inhibition
The mechanism of action for both this compound and Oseltamivir involves the inhibition of the influenza virus neuraminidase enzyme, which is critical for the release of progeny virions from infected host cells.
References
A Comparative Analysis of Peramivir and Baloxavir: Mechanisms of Action and Efficacy
In the landscape of antiviral therapeutics for influenza, two drugs with distinct mechanisms of action, Peramivir and Baloxavir marboxil, have emerged as critical tools. This compound, a neuraminidase inhibitor, and Baloxavir, a cap-dependent endonuclease inhibitor, offer different strategies to combat influenza virus replication. This guide provides a detailed comparative analysis of their mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targets
This compound: Targeting Viral Egress
This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an enzyme essential for the release of progeny virions from infected host cells. By binding to the active site of NA, this compound prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed viral particles and preventing their spread to other cells. This mechanism effectively halts the viral replication cycle at the egress stage.
Baloxavir Marboxil: Inhibiting Viral Transcription
Baloxavir marboxil is a prodrug that is metabolized to its active form, Baloxavir acid. Baloxavir targets the cap-dependent endonuclease (CEN) activity of the viral polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex. The CEN is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this process, Baloxavir effectively blocks viral gene transcription and replication at a very early stage.
Figure 1. Comparative Mechanisms of Action.
Comparative Efficacy: In Vitro Data
The in vitro antiviral activity of this compound and Baloxavir has been evaluated in various cell lines, with key quantitative data summarized below.
| Parameter | This compound | Baloxavir | Virus Strain(s) | Cell Line | Reference |
| IC50 (nM) | 0.08 - 1.9 | 1.4 - 3.1 | Influenza A (H1N1, H3N2), Influenza B | MDCK | |
| EC50 (nM) | 0.13 - 11 | 0.46 - 0.98 | Influenza A (H1N1, H3N2) | MDCK | |
| Reduction in Viral Titer | Log reduction dependent on dose | Significant reduction at low nM concentrations | Influenza A and B | MDCK |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MDCK: Madin-Darby Canine Kidney cells.
Experimental Protocols
Neuraminidase Inhibition Assay (for this compound)
A common method to determine the NA inhibitory activity of compounds like this compound is the fluorescence-based neuraminidase assay.
-
Enzyme Preparation: Recombinant influenza neuraminidase is purified.
-
Substrate: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
Assay Procedure:
-
The NA enzyme is pre-incubated with varying concentrations of this compound.
-
The MUNANA substrate is added to initiate the reaction.
-
The mixture is incubated at 37°C.
-
The enzymatic reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Neuraminidase Inhibition Assay Workflow.
Cap-Dependent Endonuclease Assay (for Baloxavir)
The inhibitory activity of Baloxavir on the cap-dependent endonuclease is often assessed using a FRET-based assay.
-
Enzyme Complex: A recombinant influenza PA-N terminal domain and PB2 C-terminal domain complex is used.
-
Substrate: A fluorescently labeled RNA substrate with a 5' cap structure.
-
Assay Procedure:
-
The PA/PB2 complex is incubated with varying concentrations of Baloxavir acid.
-
The labeled RNA substrate is added.
-
The endonuclease activity of the PA protein cleaves the substrate, separating a fluorophore and a quencher and leading to an increase in fluorescence.
-
The fluorescence intensity is monitored over time.
-
-
Data Analysis: The IC50 value is determined by measuring the initial reaction rates at different inhibitor concentrations.
Summary and Conclusion
This compound and Baloxavir represent two distinct and effective strategies for the treatment of influenza. This compound acts at the late stage of the viral life cycle by preventing the release of new virions, while Baloxavir acts at a very early stage by inhibiting viral mRNA transcription. The in vitro data demonstrates potent antiviral activity for both compounds against a range of influenza A and B viruses. The choice of therapeutic may depend on various factors, including the timing of administration and the potential for the development of resistance. The detailed experimental protocols provided serve as a foundation for further comparative studies and the development of next-generation antiviral agents.
Peramivir vs. Standard-of-Care in Hospitalized Influenza Patients: A Comparative Efficacy Guide
An objective analysis of clinical data on the intravenous neuraminidase inhibitor, peramivir, compared to standard-of-care treatments for hospitalized individuals with influenza. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current evidence, including detailed experimental protocols and comparative efficacy data.
Executive Summary
Influenza continues to pose a significant global health threat, with seasonal epidemics leading to substantial hospitalizations and mortality. While oral neuraminidase inhibitors, such as oseltamivir, form the cornerstone of standard-of-care for hospitalized patients, the intravenous administration of this compound offers a potential alternative, particularly for patients who are unable to take oral medication. This guide synthesizes findings from key clinical trials and meta-analyses to provide a comparative assessment of the efficacy of this compound against standard-of-care treatments in the hospitalized influenza patient population. The available evidence suggests that while this compound is generally safe and well-tolerated, its superiority over standard-of-care in terms of clinical efficacy in hospitalized patients has not been definitively established, with many studies showing similar outcomes.
Comparative Efficacy Data
The following tables summarize key quantitative data from comparative studies of this compound and standard-of-care (primarily oseltamivir) in hospitalized influenza patients.
Table 1: Time to Clinical Resolution/Stability
| Study / Analysis | Treatment Arms | Patient Population | Outcome Measure | Results | p-value |
| Ison MG, et al. (2013)[1] | This compound 200mg, this compound 400mg, Oseltamivir 75mg | Hospitalized adults with seasonal influenza | Median time to clinical stability | 23.7h (200mg), 37.0h (400mg), 28.1h (Oseltamivir) | 0.306 |
| de Jong MD, et al. (2014)[2] | This compound 600mg + SOC vs. Placebo + SOC | Hospitalized patients with confirmed influenza | Median time to clinical resolution | 42.5 hours (this compound) vs. 49.5 hours (Placebo) | 0.97 |
| Lee JH, et al. (2020)[3] | This compound (standard & high dose) vs. Oseltamivir | Hospitalized adults with seasonal influenza | Defervescence rate within 3 days | 66.5% (standard dose), 57.1% (high dose), 71.5% (Oseltamivir) | 0.141 |
| Gao Y, et al. (2024)[4] | This compound vs. Standard Care | Hospitalized patients with severe influenza | Time to symptom alleviation (days) | -0.05 days (vs. standard care) | - |
Table 2: Duration of Hospitalization and Mortality
| Study / Analysis | Treatment Arms | Patient Population | Outcome Measure | Results | p-value |
| Lee JH, et al. (2020)[3] | This compound (standard & high dose) vs. Oseltamivir | Hospitalized adults with seasonal influenza | Mean duration of hospital stay (days) | 10.65 (standard dose), 14.12 (high dose), 13.28 (Oseltamivir) | 0.129 |
| Lee JH, et al. (2020) | This compound (standard & high dose) vs. Oseltamivir | Hospitalized adults with seasonal influenza | 30-day mortality | No significant difference between groups | - |
| Gao Y, et al. (2024) (Meta-analysis) | This compound vs. Standard Care | Hospitalized patients with severe influenza | Mean difference in duration of hospital stay (days) | -1.73 days | - |
| Gao Y, et al. (2024) (Meta-analysis) | Oseltamivir vs. Standard Care | Hospitalized patients with severe influenza | Mean difference in duration of hospital stay (days) | -1.63 days | - |
Table 3: Virological Outcomes
| Study / Analysis | Treatment Arms | Patient Population | Outcome Measure | Results | p-value |
| de Jong MD, et al. (2014) | This compound 600mg + SOC vs. Placebo + SOC | Hospitalized patients with confirmed influenza | Reduction in viral shedding | Greater reduction with this compound, but not statistically significant | - |
| Ison MG, et al. (2013) | This compound 200mg, this compound 400mg, Oseltamivir 75mg | Hospitalized adults with seasonal influenza | Change in viral titres (Influenza B) | More rapid decrease with this compound | - |
Experimental Protocols of Key Studies
Ison MG, et al. (2013): A Clinical Trial of Intravenous this compound Compared with Oral Oseltamivir
-
Study Design: A randomized, multicenter clinical trial conducted over three interpandemic influenza seasons.
-
Patient Population: 137 hospitalized patients with suspected acute influenza. Confirmed influenza in 122 patients.
-
Treatment Arms:
-
Intravenous this compound 200 mg once daily for 5 days.
-
Intravenous this compound 400 mg once daily for 5 days.
-
Oral oseltamivir 75 mg twice daily for 5 days.
-
-
Primary Endpoint: Time to clinical stability, defined as the time from the start of treatment until the patient was afebrile and all respiratory and constitutional symptoms were either absent or mild for at least 24 hours.
-
Key Secondary Endpoint: Quantitative changes in viral titres from nasopharyngeal specimens.
de Jong MD, et al. (2014): Evaluation of Intravenous this compound for Treatment of Influenza in Hospitalized Patients
-
Study Design: A randomized, double-blind, placebo-controlled phase 3 clinical trial.
-
Patient Population: 405 enrolled patients hospitalized with suspected influenza, with 338 having confirmed influenza.
-
Treatment Arms:
-
Intravenous this compound (600 mg once daily) for 5 days, added to the institution's standard of care (SOC).
-
Placebo, added to the institution's SOC.
-
-
Primary Endpoint: Time to clinical resolution, defined as the time from the start of study drug infusion until the patient's temperature was ≤ 37.2°C and all influenza symptoms were either absent or mild for a continuous 24-hour period.
-
Key Secondary Endpoint: Change in viral shedding from baseline.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of patient progression in the key clinical trials cited.
Caption: Workflow of a randomized controlled trial comparing this compound to standard-of-care.
Discussion and Conclusion
The collective evidence from randomized controlled trials and meta-analyses indicates that intravenous this compound has a safety profile comparable to standard-of-care treatments for hospitalized influenza patients. In terms of efficacy, while some studies suggest a potential for a modest reduction in the duration of hospitalization, similar to that observed with oseltamivir, a significant clinical benefit over standard-of-care has not been consistently demonstrated.
A meta-analysis did suggest that intravenous this compound might lead to a faster alleviation of fever compared to oral oseltamivir. However, a large, placebo-controlled trial did not show a significant difference in the time to clinical resolution when this compound was added to the standard of care.
For virological outcomes, this compound has been shown to reduce viral shedding, although not always to a statistically significant degree compared to placebo plus standard of care. One study noted a more rapid decrease in viral titers for influenza B with this compound treatment.
References
A Comparative Structural Analysis of Peramivir Binding to Influenza Neuraminidase
A definitive guide for researchers and drug development professionals on the structural interactions of Peramivir and other neuraminidase inhibitors with their target enzyme.
This guide provides an in-depth comparison of the binding mechanisms of four key neuraminidase inhibitors (NAIs): this compound, Oseltamivir, Zanamivir, and Laninamivir. By examining their interactions within the neuraminidase (NA) active site, we aim to elucidate the structural basis for their efficacy and highlight key differences that can inform future drug design and development. This analysis is supported by quantitative binding data, detailed experimental protocols, and a visual representation of the molecular interactions.
Comparative Binding Affinities of Neuraminidase Inhibitors
The inhibitory activities of this compound, Oseltamivir, Zanamivir, and Laninamivir are commonly quantified by their half-maximal inhibitory concentration (IC50). These values, presented in the table below, represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. It is important to note that IC50 values can vary depending on the influenza virus strain and the specific assay conditions used.
| Inhibitor | Influenza A/H1N1 IC50 (nM) | Influenza A/H3N2 IC50 (nM) | Influenza B IC50 (nM) | Key Structural Features |
| This compound | 0.15 - 1.9 | 0.2 - 1.3 | 0.05 - 0.8 | Cyclopentane scaffold with a guanidino group and a hydrophobic side chain.[1] |
| Oseltamivir | 0.46 - 1.3 | 0.9 - 2.1 | 4.8 - 14.3 | Cyclohexene scaffold with a 3-pentyloxy side chain. |
| Zanamivir | 0.3 - 1.2 | 0.6 - 2.7 | 1.3 - 4.2 | Dihydropyran scaffold with a C4-guanidino group. |
| Laninamivir | 0.5 - 2.0 | 0.4 - 1.5 | 2.5 - 5.1 | Zanamivir analogue with a 7-methoxy group.[2] |
Structural Basis of Neuraminidase Inhibitor Binding
The active site of influenza neuraminidase is a highly conserved pocket, making it an attractive target for antiviral drugs.[3] The binding of NAIs is primarily governed by interactions with a set of key amino acid residues. This compound, with its unique cyclopentane structure, exhibits a slow dissociation rate from the NA active site, which is attributed to its strong interactions with the surrounding residues.[1]
Key Interactions of this compound:
-
Carboxylate Group: Forms strong salt bridges and hydrogen bonds with a triad of conserved arginine residues: Arg118, Arg292, and Arg371.[1]
-
Guanidino Group: Interacts with acidic residues such as Glu119, Asp151, and Glu227.
-
Hydrophobic Side Chain: Occupies a hydrophobic pocket, making favorable contacts with residues like Ile222 and Trp178.
-
Acetamido Group: The methyl group of the acetamido moiety interacts with the hydrophobic pocket formed by Trp178 and Ile222, while the oxygen and nitrogen atoms form hydrogen bonds with Arg152 and a bound water molecule.
Comparative Interactions of Other NAIs:
-
Oseltamivir: Also interacts with the arginine triad (Arg118, Arg292, Arg371) via its carboxylate group. Its bulky 3-pentyloxy side chain forms significant hydrophobic interactions, which can induce a conformational change in the 150-loop of the enzyme.
-
Zanamivir: Similar to this compound, its guanidino group at the C4 position interacts with Glu119 and Asp151. The glycerol side chain forms hydrogen bonds with residues like Glu276.
-
Laninamivir: As a derivative of Zanamivir, it shares a similar binding mode. The additional 7-methoxy group can form further interactions within the active site.
The following diagram illustrates the key interactions of these four neuraminidase inhibitors within the NA active site.
Caption: Comparative interactions of NAIs with key residues in the neuraminidase active site.
Experimental Protocols
The structural and functional analysis of neuraminidase inhibitors relies on a series of well-established experimental procedures.
Recombinant Neuraminidase Expression and Purification
-
Expression System: The ectodomain of influenza neuraminidase is typically expressed using a baculovirus expression system in insect cells (e.g., Sf9 or Hi5 cells). This system allows for proper protein folding and post-translational modifications.
-
Purification: The secreted recombinant NA is purified from the cell culture supernatant. A common method involves affinity chromatography, such as using a column with an immobilized NA-specific antibody or by engineering a polyhistidine-tag onto the protein for purification via immobilized metal affinity chromatography (IMAC). Further purification is often achieved through size-exclusion chromatography to isolate the tetrameric form of the enzyme.
X-ray Crystallography for Structural Determination
-
Crystallization: Purified neuraminidase is crystallized, often in the presence of the specific neuraminidase inhibitor. Crystallization conditions, including precipitant concentration, pH, and temperature, are screened to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the three-dimensional electron density map of the protein-inhibitor complex. From this map, the atomic coordinates of the protein and the bound inhibitor are determined and refined to generate a high-resolution crystal structure.
Neuraminidase Inhibition Assay (MUNANA-based)
This fluorescence-based assay is widely used to determine the inhibitory activity (IC50) of NAIs.
-
Principle: The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the sialic acid moiety from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the NA activity.
-
Reagents:
-
Assay Buffer: Typically MES buffer with CaCl2 at pH 6.5.
-
MUNANA Substrate: A working solution is prepared from a stock solution.
-
Neuraminidase: Purified recombinant enzyme or viral lysate.
-
Inhibitors: Serial dilutions of the NAIs (this compound, Oseltamivir, Zanamivir, Laninamivir).
-
Stop Solution: A mixture of ethanol and NaOH to terminate the reaction.
-
-
Procedure:
-
In a 96-well plate, add serial dilutions of the inhibitor.
-
Add a standardized amount of neuraminidase to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a fluorometer (excitation ~355 nm, emission ~460 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for the neuraminidase inhibition assay.
Caption: Workflow of the MUNANA-based neuraminidase inhibition assay.
References
Meta-analysis of clinical trial data for Peramivir versus other antivirals
A Comparative Meta-Analysis of Peramivir and Other Antiviral Agents for Influenza Treatment
This guide provides a comprehensive comparison of the clinical efficacy and safety of this compound versus other neuraminidase inhibitors (NAIs) in the treatment of influenza. The analysis is based on data from multiple meta-analyses and randomized controlled trials (RCTs), offering researchers, scientists, and drug development professionals a thorough overview of the current evidence.
Efficacy of this compound Compared to Other Neuraminidase Inhibitors
A meta-analysis including twelve articles and a total of 2,681 patients demonstrated that this compound was superior to other NAIs in reducing the time to alleviation of influenza symptoms.[1][2][3] The pooled data from both randomized controlled trials and observational studies showed a mean difference of -11.214 hours in favor of this compound.[1][2]
When compared individually with other NAIs, this compound also showed a significant advantage. The time to symptom alleviation was shorter with this compound compared to Oseltamivir, Zanamivir, and Laninamivir. Interestingly, the superior efficacy of this compound was particularly notable in patients aged 18 years or younger.
However, it is important to note that some studies and meta-analyses have found no significant difference in the time to alleviation of symptoms between intravenous this compound and oral Oseltamivir. One meta-analysis of seven RCTs involving 1,138 patients concluded that the clinical efficacy of IV this compound and oral Oseltamivir were similar. Furthermore, a network meta-analysis of 26 RCTs with 11,897 patients found that while all examined antivirals were more effective than placebo in shortening symptom duration, zanamivir was associated with the shortest time to alleviation of symptoms.
For hospitalized patients with severe influenza, the evidence is less clear. A systematic review and network meta-analysis indicated that both Oseltamivir and this compound might reduce the duration of hospitalization compared to standard care or placebo, though the certainty of this evidence is low. The effects of these antivirals on mortality in this population remain very uncertain due to a scarcity of data from RCTs.
Table 1: Efficacy of this compound vs. Other Neuraminidase Inhibitors (Time to Alleviation of Symptoms)
| Comparison | Number of Studies/Patients | Outcome Measure | Result (95% Confidence Interval) | Citation |
| This compound vs. All Other NAIs | 12 articles / 2681 patients | Mean Difference (hours) | -11.214 (-19.119 to -3.310) | |
| This compound vs. Oseltamivir | - | Mean Difference (hours) | -11.338 (-19.475 to -3.200) | |
| This compound vs. Zanamivir | - | Mean Difference (hours) | -20.846 (-31.333 to -10.359) | |
| This compound vs. Laninamivir | - | Mean Difference (hours) | -21.571 (-29.656 to -13.486) | |
| This compound vs. Oseltamivir (IV vs. Oral) | 7 RCTs / 1138 patients | Mean Difference (hours) | -3.00 (-11.07 to 5.06) | |
| This compound vs. Placebo/Standard Care (Hospitalized) | - | Mean Difference (days) | -1.73 (-3.33 to -0.13) in hospitalization duration | |
| Oseltamivir vs. Placebo/Standard Care (Hospitalized) | - | Mean Difference (days) | -1.63 (-2.81 to -0.45) in hospitalization duration |
Safety Profile of this compound
The safety of this compound has been consistently shown to be comparable to that of other neuraminidase inhibitors. The incidence of both general adverse events and serious adverse events in patients receiving this compound was similar to that in patients receiving Oseltamivir. A meta-analysis reported a risk ratio of 1.023 for adverse events and 1.068 for serious adverse events when comparing this compound to Oseltamivir, indicating no statistically significant difference.
Table 2: Safety of this compound vs. Oseltamivir
| Outcome | Risk Ratio (95% Confidence Interval) | Citation |
| Adverse Events | 1.023 (0.717 to 1.460) | |
| Serious Adverse Events | 1.068 (0.702 to 1.625) |
Experimental Protocols
The methodologies of the meta-analyses and the individual clinical trials form the basis of the evidence presented.
Meta-Analysis Methodology
A prominent meta-analysis comparing this compound to other NAIs utilized a systematic search of PubMed, Embase, Cochrane databases, and ClinicalTrials.gov up to January 2019. The inclusion criteria encompassed randomized controlled trials (RCTs) and observational studies that compared intravenous this compound with at least one other NAI in patients with a positive rapid influenza test. The primary outcome measured was the time to alleviation of symptoms. Statistical analysis was performed using a random-effects model to calculate the pooled mean differences (MD) and risk ratios (RR) with 95% confidence intervals.
Randomized Controlled Trial Protocols
The individual RCTs included in these meta-analyses followed rigorous protocols to ensure the validity of their findings. A typical trial design is exemplified below:
-
Study Design: A multinational, multicenter, double-blind, double-dummy randomized controlled study.
-
Patient Population: Adults (≥20 years) with confirmed influenza A or B virus infection, with symptom onset within 48 hours.
-
Intervention Groups:
-
This compound: Single intravenous infusion (e.g., 300 mg or 600 mg).
-
Oseltamivir: Oral administration (e.g., 75 mg twice daily for 5 days).
-
-
Primary Endpoint: Time to alleviation of influenza symptoms, defined as the time from the start of treatment until all seven symptoms (cough, sore throat, nasal congestion, headache, feverishness, myalgia, and fatigue) were absent or mild for at least 21.5 hours.
-
Data Collection: Influenza symptoms and body temperature were self-assessed by patients for a specified period (e.g., 14 days). Nasal and pharyngeal swabs were collected to determine viral titers.
-
Statistical Analysis: Efficacy was often assessed using survival analysis methods, such as the Cox proportional hazards model, to compare the time to symptom alleviation between treatment groups.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
